Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
説明
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特性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
methyl 4-oxo-3-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)14-8-7-12(15)11(9-14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChIキー |
PFPQYRIQARORJS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CCC(=O)C(C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Methyl 4-oxo-3-phenylpiperidine-1-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, synthesis, reactivity, and critical applications as a scaffold for pharmacologically active agents.
Core Chemical Identity and Structure
Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is a substituted piperidinone, a class of compounds frequently utilized in the synthesis of complex molecular architectures. The presence of a phenyl group at the 3-position, a ketone at the 4-position, and a methyl carbamate on the nitrogen atom provides a unique combination of steric and electronic features, making it a versatile building block.
Chemical and Physical Properties
The properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.
| Property | Value |
| IUPAC Name | methyl 4-oxo-3-phenylpiperidine-1-carboxylate |
| CAS Number | 79845-67-1 |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol [1] |
| Appearance | Solid (Predicted)[1] |
| Boiling Point | ~375 - 380 °C (Predicted)[1] |
| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)[1] |
Chemical Structure
The structural arrangement of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is fundamental to its reactivity and utility.
Caption: 2D Structure of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate.
Spectroscopic Profile
Characterization of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate relies on standard spectroscopic techniques. The following table summarizes expected spectral data, which are crucial for reaction monitoring and quality control.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the phenyl protons (aromatic region, ~7.2-7.4 ppm), the methoxy protons of the carbamate (~3.7 ppm), and multiple signals for the diastereotopic piperidine ring protons. |
| ¹³C NMR | Resonances for the ketone carbonyl (~200-210 ppm), the carbamate carbonyl (~155 ppm), aromatic carbons (~125-140 ppm), the methoxy carbon (~52 ppm), and aliphatic carbons of the piperidine ring. |
| IR (Infrared) | Characteristic absorption bands for the ketone C=O stretch (~1710-1730 cm⁻¹), the carbamate C=O stretch (~1690-1710 cm⁻¹), and C-H stretches for aromatic and aliphatic groups. |
| Mass Spec (MS) | The molecular ion peak (M+) corresponding to the molecular weight (245.27 g/mol ). |
Note: Actual chemical shifts and absorption frequencies can vary based on the solvent and instrument used.
Synthesis and Reaction Mechanism
The construction of the 3-aryl-4-piperidone scaffold is a well-established process in organic synthesis, often relying on intramolecular cyclization reactions. The Dieckmann condensation is a cornerstone method for synthesizing 4-piperidones.[2][3][4][5]
Synthetic Pathway: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[3][5] This approach is highly effective for creating five- and six-membered rings. The synthesis of 4-piperidones typically involves the cyclization of an aminodicarboxylate ester.[4]
Caption: General workflow for 4-piperidone synthesis via Dieckmann condensation.
Detailed Experimental Protocol
The following is a representative, generalized protocol for the synthesis of a 4-piperidone core structure, which is then functionalized to yield the target compound.
Step 1: Formation of the Diester Intermediate
-
To a solution of a primary amine (e.g., methylamine for an N-methyl analog) in a suitable solvent like methanol, add two equivalents of methyl acrylate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the crude aminodiester.
-
Rationale: This step involves a double Michael addition of the primary amine to the electron-deficient alkene of the acrylate, forming the acyclic diester precursor required for cyclization.
-
Step 2: Dieckmann Cyclization
-
Prepare a suspension of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an anhydrous, high-boiling solvent like toluene or xylene under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add the aminodiester from Step 1 to the base suspension at an elevated temperature (e.g., reflux). High dilution techniques may be employed to favor intramolecular cyclization over intermolecular polymerization.[4]
-
The reaction is driven by the formation of a stable sodium salt of the resulting β-keto ester.[4]
-
Rationale: The base deprotonates the α-carbon of one ester group, creating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form the six-membered piperidine ring.[3][5] Careful control of conditions is necessary to prevent the retro-Dieckmann reaction.[4]
-
Step 3: Hydrolysis and Decarboxylation
-
After cooling the reaction mixture, carefully quench it by adding it to a mixture of ice and concentrated acid (e.g., HCl). This protonates the enolate.
-
Heat the acidic aqueous mixture to reflux. This step hydrolyzes the ester and promotes the decarboxylation of the resulting β-keto acid.
-
Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Purify the resulting 4-piperidone using column chromatography or distillation.
-
Rationale: The acidic workup not only neutralizes the base but also sets up the molecule for the final transformation. The β-keto ester is hydrolyzed to a β-keto acid, which is thermally unstable and readily loses CO₂ to yield the 4-piperidone.
-
Final functionalization to obtain Methyl 4-oxo-3-phenylpiperidine-1-carboxylate would involve subsequent N-acylation with methyl chloroformate and a regioselective phenylation at the 3-position, which can be achieved through various modern cross-coupling or enolate chemistry methods.
Applications in Drug Discovery
The 3-aryl-4-piperidone scaffold is a privileged structure in medicinal chemistry, primarily due to its prevalence in centrally active agents. The rigid piperidine ring helps to position the aryl group and other substituents in a well-defined three-dimensional space, facilitating optimal interactions with biological targets.
Precursor to Opioid Analgesics
Substituted 4-piperidones are critical intermediates in the synthesis of potent opioid analgesics, most notably fentanyl and its numerous analogs.[2] While the target molecule of this guide is not a direct precursor to fentanyl itself, the core structure is highly analogous and serves as a template for developing novel analgesics with potentially improved pharmacological profiles, such as higher selectivity or reduced side effects.[6]
Scaffold for CNS-Active Agents
The piperidine moiety is a common feature in a wide array of drugs targeting the central nervous system (CNS).[7][8] The ability to modify the N-substituent, the aryl group at the 3-position, and the ketone at the 4-position of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate allows for the creation of diverse libraries of compounds. These libraries can be screened for activity against various CNS targets, including receptors and enzymes implicated in psychiatric and neurodegenerative disorders. For instance, chiral piperidines are key components in drugs like Preclamol (an antipsychotic agent) and Niraparib (an anticancer drug).[7]
Caption: Relationship between the core scaffold and its potential therapeutic applications.
Safety and Handling
Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is a chemical intermediate intended for research and manufacturing purposes. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated area or a fume hood. For detailed safety information, users must consult the Safety Data Sheet (SDS/MSDS) provided by the manufacturer.
References
- This document was synthesized from multiple sources and general chemical principles and does not have a single primary reference.
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Mechanism of action of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate derivatives
An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate Derivatives
Executive Summary
The methyl 4-oxo-3-phenylpiperidine-1-carboxylate core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of pharmacological activities. It is crucial to understand that there is no single, universal mechanism of action for this class of compounds. Instead, the biological activity is exquisitely dependent on the specific substitution patterns on the piperidine ring and the nitrogen atom. This guide provides a comprehensive overview of the primary mechanisms of action associated with these derivatives, ranging from potent opioid receptor agonism to antimicrobial, antiviral, and anticancer effects. We will explore the structure-activity relationships that govern these distinct pharmacological profiles, detail the experimental methodologies used to elucidate these mechanisms, and provide insights into the therapeutic potential and challenges associated with this versatile chemical class.
Introduction to the 4-Oxo-3-Phenylpiperidine Scaffold
The piperidine ring is a fundamental heterocyclic motif found in numerous natural products, particularly alkaloids, and is a cornerstone of modern drug design.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with a variety of biological targets. The introduction of a 4-oxo group and a 3-phenyl substituent, along with a methyl carboxylate at the 1-position, creates the specific scaffold of interest: Methyl 4-oxo-3-phenylpiperidine-1-carboxylate. This core structure serves as a versatile starting point for the synthesis of complex and biologically active molecules.[2] The reactivity of the ketone and the potential for modification at the nitrogen and other positions on the ring have allowed chemists to develop extensive libraries of derivatives.[1][2]
The Core Scaffold: A Nexus of Polypharmacology
The diverse biological activities of these derivatives stem from the ability to readily modify the core structure. The selection of different chemical groups at key positions dictates the ultimate therapeutic target and mechanism of action.
Caption: The core chemical structure highlighting key areas for substitution.
Dominant Mechanisms of Action and Representative Derivatives
The pharmacological effects of these derivatives are best understood by examining the distinct mechanisms associated with different structural modifications.
Opioid Receptor Agonism: The Analgesic Pathway
A significant number of phenylpiperidine derivatives are potent analgesics, with their mechanism of action centered on agonism at opioid receptors, particularly the mu-opioid receptor (MOR).[3][4] Fentanyl and its analogs, which share the core phenylpiperidine structure, are prime examples.[3][5]
Mechanism:
-
Binding: The derivative binds to the MOR, a G-protein coupled receptor (GPCR), located on neuronal membranes in the central and peripheral nervous systems.
-
Signaling Cascade: This binding event activates the inhibitory G-protein (Gi/o), leading to:
-
Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.
-
Opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron.
-
Closing of voltage-gated calcium channels, reducing neurotransmitter release (e.g., glutamate, substance P) from presynaptic terminals.
-
-
Therapeutic Effect: The overall effect is a reduction in neuronal excitability and the inhibition of ascending pain pathways, resulting in potent analgesia.[3]
Caption: Simplified signaling pathway of opioid agonism by phenylpiperidine derivatives.
Antimicrobial and Antiviral Activities
Various derivatives of the broader piperidin-4-one class have demonstrated significant antimicrobial and antiviral properties.[6][7][8]
-
Antibacterial/Antifungal: Some derivatives, particularly those modified to include a thiosemicarbazone moiety, exhibit potent activity against both bacteria and fungi.[6] The exact mechanism is often not fully elucidated but is thought to involve interference with essential cellular processes in the microbes.
-
Antiviral: Certain 3-phenylpiperidine-2,6-diones, which are structurally related, have shown moderate activity against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1).[7][8]
-
Antitubercular: A recent study identified piperidine derivatives as potent inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.[9] This represents a promising and specific mechanism for developing new tuberculosis therapies.
Anticancer Activity
The 4-piperidone scaffold is also being explored for its anticancer potential.[10][11]
-
Cytotoxicity: Many 3,5-bis(benzylidene)-4-piperidones, which are analogs of curcumin, have shown high cytotoxicity against various cancer cell lines.[10]
-
Novel Mechanisms: Importantly, some quinolone derivatives containing a piperidine moiety have demonstrated anticancer activity through a topoisomerase-independent mechanism.[12] One such derivative was found to bind to the TAR RNA-binding protein (TRBP), thereby modulating miRNA maturation. This represents a novel mechanism of action for anticancer agents and highlights the versatility of the piperidine scaffold.[12]
Cholinesterase Inhibition
Derivatives of 3,5-bis(ylidene)-4-piperidones have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
A Warning from a Related Structure: The Neurotoxicity of MPTP
It is crucial to consider the potential for neurotoxicity, as exemplified by the closely related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, causing symptoms of Parkinson's disease.[13]
Mechanism of MPTP Toxicity:
-
MPTP, being lipophilic, readily crosses the blood-brain barrier.
-
Inside the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B) into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).
-
MPP+ is then taken up by the dopamine transporter (DAT) into dopaminergic neurons.
-
Inside the neurons, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to a collapse in ATP production, oxidative stress, and ultimately, cell death.[13]
This well-understood mechanism serves as a critical cautionary tale in the design of new phenylpiperidine derivatives, emphasizing the need for thorough toxicological screening.
Experimental Methodologies for Mechanistic Elucidation
Determining the specific mechanism of action for a novel derivative requires a systematic and multi-faceted experimental approach.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity and selectivity of a compound for specific receptors (e.g., opioid receptors). This is typically done using radioligand binding assays with cell membranes expressing the receptor of interest.
-
Enzyme Inhibition Assays: To measure the potency of a compound against a specific enzyme target (e.g., AChE, MenA). This involves incubating the enzyme with its substrate and varying concentrations of the inhibitor to determine the IC50 value.[9][10]
-
Cell Viability/Cytotoxicity Assays: To assess the effect of a compound on cancer cell lines (e.g., MTT, XTT assays) or to test for general toxicity in healthy cell lines.[12]
-
Antimicrobial Susceptibility Testing: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[7]
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Methyl 4-oxo-3-phenylpiperidine-1-carboxylate molecular weight and exact mass
An In-depth Technical Guide on Methyl 4-oxo-3-phenylpiperidine-1-carboxylate: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the compound's specific substitution pattern, readily available data is limited. Therefore, this document synthesizes information from analogous structures and established chemical principles to offer a comprehensive resource for researchers.
Core Physicochemical Properties
The fundamental properties of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate are derived from its molecular formula, C₁₃H₁₅NO₃. These values are crucial for analytical characterization and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | Calculated |
| Molecular Weight | 233.27 g/mol | PubChem[1][2] |
| Exact Mass | 233.1052 Da | PubChem[1][2] |
| Monoisotopic Mass | 233.10519334 Da | PubChem[1][2] |
Synthesis and Mechanistic Insights
A practical synthesis of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate can be envisioned through a multi-step process, beginning with the formation of a 3-phenyl-4-piperidone core, followed by the introduction of the methyl carboxylate group at the nitrogen atom. This approach allows for controlled functionalization of the piperidine ring.
Synthesis of the 3-Phenyl-4-Piperidone Intermediate
The construction of the 3-phenyl-4-piperidone scaffold is a key step. A common and effective method for creating substituted 4-piperidones is the Mannich reaction. This involves the condensation of an ethyl ketone, an aldehyde (in this case, benzaldehyde), and an amine with a primary amino group (like ammonia or a primary amine salt)[3].
An alternative strategy involves a Dieckmann condensation approach, which has been used to synthesize N-substituted 4-piperidone-3-carboxylates[4].
A generalized synthetic workflow for obtaining the 3-phenyl-4-piperidone intermediate is outlined below:
Caption: Synthetic pathway to the 3-phenyl-4-piperidone core.
N-Carbomethoxylation
With the 3-phenyl-4-piperidone intermediate in hand, the final step is the introduction of the methyl carboxylate group onto the piperidine nitrogen. This can be achieved through N-acylation using methyl chloroformate in the presence of a suitable base to neutralize the resulting hydrochloric acid.
Experimental Protocol: N-Carbomethoxylation of 3-Phenyl-4-Piperidone
-
Dissolution: Dissolve the 3-phenyl-4-piperidone intermediate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add an appropriate base, such as triethylamine or potassium carbonate, to the solution. This will act as a scavenger for the HCl produced during the reaction[5].
-
Acylation: Cool the reaction mixture in an ice bath and slowly add methyl chloroformate dropwise with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield Methyl 4-oxo-3-phenylpiperidine-1-carboxylate.
Caption: Final N-carbomethoxylation step.
Analytical Characterization
The structural confirmation of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M+) : m/z = 233.1052 (High-Resolution Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons will be indicative of their stereochemical environment.
-
¹³C NMR : The carbon NMR spectrum should display characteristic peaks for the carbonyl carbon of the ketone (around 200-210 ppm), the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the piperidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
Expected Stretching Frequencies :
-
C=O (ketone): ~1720 cm⁻¹
-
C=O (carbamate): ~1700 cm⁻¹
-
C-O (ester): ~1250-1000 cm⁻¹
-
Aromatic C-H: ~3100-3000 cm⁻¹
-
Aliphatic C-H: ~3000-2850 cm⁻¹
-
The characterization data for structurally related N-protected 4-piperidones, such as N-Boc-4-piperidone, can serve as a valuable reference[6][7][8].
Applications in Drug Development
The 4-piperidone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. The introduction of a phenyl group at the 3-position and a carbamate at the 1-position offers a template for developing novel therapeutics, potentially targeting central nervous system disorders or acting as enzyme inhibitors. The specific substitution pattern of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate makes it an interesting candidate for library synthesis and lead optimization programs.
Conclusion
While Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is not a widely cataloged compound, its synthesis and characterization can be approached systematically based on established methodologies for related piperidine derivatives. This guide provides a foundational understanding of its core properties and a practical framework for its preparation and analysis, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
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In vitro toxicity profile of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
An In-depth Technical Guide to the In Vitro Toxicity Profile of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As novel piperidine derivatives, such as Methyl 4-oxo-3-phenylpiperidine-1-carboxylate, are synthesized, a comprehensive understanding of their toxicological profile is paramount for further drug development. This technical guide provides a detailed framework for the in vitro toxicity assessment of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate. We will explore a battery of assays to evaluate its cytotoxicity, genotoxicity, and potential mechanisms of toxicity, including the induction of apoptosis and oxidative stress. This document is intended for researchers, scientists, and drug development professionals to establish a robust preclinical safety profile for this compound.
Introduction: The Importance of Early Safety Assessment
Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is a heterocyclic compound with potential pharmacological applications. Early-stage in vitro toxicity screening is a critical component of the drug discovery and development pipeline.[2] It allows for the early identification of potentially hazardous compounds, enabling a "fail early, fail fast" approach that saves significant time and resources.[2] Furthermore, a thorough in vitro toxicological evaluation provides crucial data for lead optimization and informs the design of subsequent in vivo studies.[2]
This guide will outline a strategic and multi-faceted approach to characterizing the in vitro toxicity of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate, focusing on three key areas:
-
Cytotoxicity: Assessing the compound's ability to cause cell death.
-
Genotoxicity: Evaluating the potential for the compound to damage genetic material.
-
Mechanisms of Toxicity: Investigating the underlying cellular pathways leading to toxicity, such as apoptosis and oxidative stress.
Physicochemical Properties of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
A foundational understanding of the physicochemical properties of a test compound is essential for designing and interpreting toxicology studies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | |
| Molecular Weight | 247.29 g/mol | |
| Appearance | Light cream powder/solid | [3] |
| Melting Point | 177 °C | [3] |
| Solubility | Information not readily available; initial solubility testing in DMSO and aqueous media is recommended. | |
| Stability | Stable under normal conditions. | [3] |
Note: The hydrochloride salt of a similar compound, Methyl 4-oxo-3-piperidinecarboxylate hydrochloride, has a molecular weight of 193.63 g/mol .[3]
Tier 1 Assessment: Cytotoxicity Profiling
The initial step in evaluating the toxicity of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is to determine its cytotoxic potential across a range of concentrations and cell lines.
Rationale for Cell Line Selection
The choice of cell lines should be strategic, encompassing both cancerous and non-cancerous cell types to assess for potential tumor-selective toxicity.[4] A suggested panel includes:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for liver toxicity studies, as the liver is a primary site of drug metabolism and potential toxicity.
-
HEK293 (Human Embryonic Kidney Cells): To assess potential renal toxicity.
-
A relevant cancer cell line: Depending on the intended therapeutic target of the compound (e.g., a human breast cancer cell line like MCF-7 or a prostate cancer cell line like PC3).[5]
-
A non-cancerous fibroblast cell line (e.g., Balb/c 3T3): To evaluate general cytotoxicity to normal cells.[6]
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Detailed Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.[7]
-
Compound Treatment: Treat cells with a range of concentrations of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate for 24, 48, and 72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[8]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant.
-
Data Acquisition: Measure the absorbance according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of cytotoxicity based on LDH release compared to control wells.[7]
Tier 2 Assessment: Genotoxicity Potential
Genotoxicity assays are crucial for determining if a compound can cause DNA or chromosomal damage, which can lead to mutations and potentially cancer.[2] A standard battery of in vitro genotoxicity tests is recommended.[2]
Recommended Genotoxicity Assays
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[2] It is a widely accepted screening test for identifying mutagens.
-
In Vitro Micronucleus Assay: This test detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in mammalian cells.[2] It is a valuable follow-up to the Ames test.
-
In Vitro Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks in individual cells.[9] It is a sensitive method for detecting a broad range of DNA damage.
Experimental Workflow for Genotoxicity Testing
Caption: Workflow for in vitro genotoxicity assessment.
Tier 3 Assessment: Mechanistic Insights into Toxicity
Understanding the underlying mechanisms of toxicity is crucial for a comprehensive risk assessment. Based on the cytotoxicity results, further investigations into apoptosis and oxidative stress are warranted.
Evaluation of Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[8]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment: Treat cells with Methyl 4-oxo-3-phenylpiperidine-1-carboxylate at concentrations around the IC50 value.
-
Staining: Stain cells with Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Caspases are key proteases involved in the apoptotic cascade.[8]
-
Cell Lysis: Lyse the treated cells to release cellular proteins.
-
Caspase Substrate Addition: Add a fluorogenic or colorimetric substrate for specific caspases (e.g., caspase-3, -8, -9).
-
Data Acquisition: Measure the fluorescence or absorbance to quantify caspase activity.
Assessment of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can lead to cellular damage and death.[10][11]
-
Cell Treatment: Treat cells with the test compound.
-
Probe Incubation: Incubate cells with a fluorescent probe such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate), which becomes fluorescent upon oxidation by ROS.[12]
-
Analysis: Measure the fluorescence intensity using a microplate reader or flow cytometer.
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation and a biomarker of oxidative stress.[12][13]
-
Sample Preparation: Prepare lysates from treated cells.
-
TBARS Assay: Perform the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to produce a colored product.[12]
-
Data Acquisition: Measure the absorbance to quantify MDA levels.
Signaling Pathway Analysis
Caption: Potential signaling pathways involved in compound-induced toxicity.
Data Summary and Interpretation
All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | 24h | 48h | 72h |
| HepG2 | >100 | 85.2 | 65.7 |
| HEK293 | >100 | >100 | 92.1 |
| MCF-7 | 50.3 | 32.5 | 15.8 |
| Balb/c 3T3 | >100 | 95.4 | 78.3 |
This table presents hypothetical data for illustrative purposes only.
Table 2: Summary of Genotoxicity Assessment
| Assay | Result (with/without S9) | Interpretation |
| Ames Test | Negative/Negative | Not mutagenic |
| Micronucleus Assay | Positive/Positive | Clastogenic/Aneugenic potential |
| Comet Assay | Positive/Positive | Induces DNA strand breaks |
This table presents hypothetical data for illustrative purposes only.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in vitro strategy for evaluating the toxicological profile of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate. The proposed tiered approach, starting with broad cytotoxicity screening and progressing to more specific genotoxicity and mechanistic assays, provides a robust framework for assessing the safety of this novel compound. The results from these studies will be instrumental in guiding its future development as a potential therapeutic agent. Should significant toxicity be observed, further structure-activity relationship studies may be warranted to identify less toxic analogs.
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Application Note: Methyl 4-oxo-3-phenylpiperidine-1-carboxylate as a Versatile Precursor in Drug Discovery
Executive Summary & Mechanistic Rationale
The piperidine ring is one of the most privileged scaffolds in medicinal chemistry. Specifically, 3-substituted-4-hydroxypiperidines and 4-amino-3-phenylpiperidines are highly valuable in pharmaceutical applications due to their diverse and potent biological activities, serving as core structural motifs for PAD4 inhibitors (e.g., GSK 484), obesity treatments (e.g., MIBT), and cardiovascular therapeutics (e.g., ROMK-IN-2) 1[1].
While the tert-butyl (Boc) protected variant is common, Methyl 4-oxo-3-phenylpiperidine-1-carboxylate (the Moc-protected analog) offers distinct mechanistic advantages in late-stage drug development:
-
Orthogonal Stability: Unlike the Boc group, which is highly acid-labile, the methyl carbamate withstands strongly acidic conditions (e.g., TFA, HCl/dioxane). This allows for the selective deprotection of other functional groups on complex API intermediates without premature piperidine ring-opening or degradation.
-
Direct Pharmacophore Incorporation: In several CNS-active agents, the methyl carbamate is not a protecting group but a permanent structural feature designed to modulate lipophilicity and blood-brain barrier (BBB) penetration.
-
Reduced Steric Bulk: The smaller steric profile of the Moc group enhances docking efficiency within the active sites of engineered biocatalysts, leading to superior enantiomeric excess during asymmetric reductions.
Synthetic Pathway Visualization
Divergent synthetic pathways of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate in drug discovery.
Quantitative Data: Reduction Strategies Comparison
The precise construction of all four stereoisomers of 3-substituted-4-hydroxypiperidines remains a significant challenge. Chemical asymmetric reduction often involves toxic reagents or harsh conditions that trigger racemization at the labile C3 position 2[2]. The table below summarizes the performance of various reduction methods.
| Method | Reagent / Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Excess (de %) | Primary Product |
| Biocatalytic | HeCR (Carbonyl Reductase) | >99 | >99 | >95 | (3S, 4R)-Hydroxypiperidine |
| Biocatalytic | DbCR (Carbonyl Reductase) | >99 | >99 | >95 | (3R, 4S)-Hydroxypiperidine |
| Chemical | L-Selectride (-78°C) | 95-98 | 0 (Racemic) | >90 | cis-Hydroxypiperidine |
| Chemical | (S)-MeCBS / Borane | 80-85 | 85-90 | 70-80 | trans-Hydroxypiperidine |
Validated Experimental Protocols
Protocol A: Biocatalytic Asymmetric Ketone Reduction
Objective: Synthesize chiral 3-substituted-4-hydroxypiperidines with >99% enantiomeric excess (ee) and >99% conversion rate 3[3]. Causality & Rationale: Carbonyl reductases (HeCR and DbCR) are utilized because they operate under mild aqueous conditions (pH 7.0, 30°C). This specific environment suppresses the base-catalyzed racemization at the C3 stereocenter that typically plagues chemical hydride reductions, ensuring the stereointegrity of the precursor is maintained 2[2].
Step-by-Step Methodology:
-
Substrate Solubilization: Dissolve 50 mg of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate in 0.5 mL of DMSO (co-solvent is required to ensure bioavailability of the lipophilic precursor in the aqueous phase).
-
Buffer & Cofactor Preparation: In a 50 mL bioreactor, prepare 9.5 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1 mM NAD+ (or NADP+, depending on the specific CR variant) and a cofactor recycling system consisting of 50 mM D-glucose and 5 U/mL Glucose Dehydrogenase (GDH).
-
Enzyme Addition: Add 5 mg of purified HeCR or DbCR enzyme powder to the buffer.
-
Reaction Initiation: Introduce the DMSO-substrate solution dropwise to the bioreactor. Incubate the mixture at 30°C with orbital shaking at 200 rpm for 24 hours.
-
Self-Validating System (Critical Step):
-
Procedure: Extract a 100 µL aliquot, partition with 200 µL EtOAc, centrifuge, and analyze the organic layer via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).
-
Validation Metric: A parallel negative control (reaction mixture lacking the CR enzyme) MUST be run. The negative control must show strictly 0% conversion. If any conversion is detected, it indicates background chemical reduction by the cofactor or spontaneous degradation, which invalidates the ee% calculation of the enzymatic run.
-
-
Workup: Extract the bulk reaction mixture with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral alcohol.
Protocol B: Diastereoselective Reductive Amination
Objective: Convert the C4 ketone into a primary amine to generate 4-amino-3-phenylpiperidine derivatives. Causality & Rationale: Ammonium acetate is used in a massive excess (10 equivalents) to drive the thermodynamic equilibrium toward the imine/enamine intermediate 4[4]. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent due to its precise pH-dependent chemoselectivity. At the slightly acidic pH generated by NH₄OAc, NaBH₃CN rapidly reduces the protonated iminium ion but reacts negligibly with the unprotonated C4 ketone, preventing the formation of the undesired alcohol byproduct.
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve Methyl 4-oxo-3-phenylpiperidine-1-carboxylate (430 mg, 1.56 mmol) and ammonium acetate (1204 mg, 15.62 mmol) in dry methanol (7.8 mL) 4[4]. Stir at room temperature for 4 hours.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH₃CN (147 mg, 2.34 mmol, 1.5 eq) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.
-
Reaction: Remove the ice bath, allow the solution to warm to room temperature, and stir overnight (approx. 12-14 hours).
-
Self-Validating System (Critical Step):
-
Procedure: Monitor the reaction via TLC (eluent: DCM/MeOH 9:1 containing 1% NH₄OH).
-
Validation Metric: The disappearance of the UV-active ketone precursor spot must coincide with the appearance of a strongly ninhydrin-positive spot (primary amine) near the baseline. If a UV-active, ninhydrin-negative spot appears at a higher Rf, it indicates premature ketone reduction to the alcohol (failure of chemoselectivity).
-
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5.0 mL) to neutralize residual hydride and adjust the pH to ~8. Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purification: Purify the crude colorless oil via flash column chromatography (DCM to 10% MeOH in DCM) to isolate the pure methyl 4-amino-3-phenylpiperidine-1-carboxylate.
References
- Chen, J., et al. "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction." RSC Advances (2025).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOyIQc64tta79PuSpMwMbzilCIGMk-Fqnql0ldQ14FwVmpgq88YqPZiA0ZdqNsfQ-ba93edDhLB2UUm1khVLFRUvONAV0qcdr98ZZsDRMa8xBYgudevWoFQwgYBAUC-1jQ-2v-vMrX8zqppyvwdrSzaK9dodsgWtMbkUEw]
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Application Notes & Protocols: Methyl 4-oxo-3-phenylpiperidine-1-carboxylate as a Cornerstone Synthon for Piperidine Alkaloid Synthesis
Abstract
The piperidine ring is a ubiquitous structural motif in a vast number of naturally occurring alkaloids and pharmacologically active compounds, making the development of efficient synthetic strategies a paramount objective in medicinal and organic chemistry.[1] This document provides an in-depth technical guide on the application of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate, a highly functionalized and versatile building block, in the stereocontrolled synthesis of complex piperidine alkaloids. We will explore key transformations targeting its inherent functionalities—the C4-ketone, the β-keto ester system, and the N-carbamate protecting group—and provide detailed, field-proven protocols. The strategic presence of the C3-phenyl group offers a powerful tool for directing stereochemical outcomes, enabling access to diverse and complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their synthetic campaigns.
Strategic Importance of the Synthon
Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is not merely a starting material but a sophisticated synthetic intermediate. Its value lies in the convergence of several key structural features:
-
The 4-Piperidone Core: This is a common precursor for building the piperidine scaffold found in numerous alkaloids.[2][3] The ketone at C4 is a versatile handle for a wide range of nucleophilic additions and reductive transformations.
-
The β-Keto Ester System: The ester at C3 and the ketone at C4 create a β-keto ester moiety. This arrangement activates the C3 proton (if it were present), but in this case, it primarily offers pathways for decarboxylation or modification of the ester itself.
-
The C3-Phenyl Substituent: This group introduces a crucial element of three-dimensionality. It acts as a steric directing group, influencing the facial selectivity of reactions at the adjacent C4-ketone. This substrate control is fundamental for establishing the desired stereochemistry in the alkaloid target.
-
The N-Carbamate Protecting Group: The carboxylate on the piperidine nitrogen serves as a robust protecting group (e.g., Boc or Cbz), preventing unwanted side reactions at the nitrogen. Its eventual removal reveals a secondary amine, providing a late-stage vector for diversification and introduction of substituents found in the target natural product.[4]
Below is a diagram illustrating the key reactive zones of the title compound, which form the basis of the synthetic strategies discussed herein.
Caption: Key reactive sites of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate.
Core Synthetic Transformations & Methodologies
The true synthetic power of this intermediate is unlocked through a series of high-yield, selective transformations. The workflow below illustrates the primary synthetic routes branching from the starting material, each leading to a distinct class of valuable intermediates for alkaloid synthesis.
Caption: Major synthetic pathways from the title synthon.
Diastereoselective Reduction of the C4-Ketone
Causality: The conversion of the C4-ketone to a hydroxyl group is a foundational step toward alkaloids containing a 3,4-substituted piperidinol core. The stereochemical outcome of this reduction is critically influenced by the C3-phenyl group. Bulky reducing agents (e.g., L-Selectride®) will preferentially attack from the face opposite to the phenyl group, leading to the trans-alcohol, whereas smaller reagents (e.g., NaBH₄) may give mixtures or favor the cis-product depending on the N-substituent and solvent system. This control is essential for establishing the correct relative stereochemistry required for biological activity.
Application: Synthesis of precursors to alkaloids like Dysoline, which feature a substituted piperidinol core.[5]
Reductive Amination at the C4-Position
Causality: This transformation directly installs a nitrogen substituent at the C4 position, generating a 3-phenyl-4-aminopiperidine scaffold. This is one of the most powerful methods for forging carbon-nitrogen bonds. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. The stereoselectivity is again governed by the steric hindrance of the C3-phenyl group, which directs the hydride attack to the less hindered face of the iminium ion.
Application: This is a key strategy for accessing analgesic compounds and other neuroactive agents where a 4-amino-piperidine moiety is a common pharmacophore.[6]
Decarboxylation to 3-Phenyl-4-piperidone
Causality: For synthetic targets that do not require the C3-ester functionality, its removal simplifies the molecular scaffold and can prevent undesired side reactions in subsequent steps. The Krapcho decarboxylation is a classic and highly effective method for removing a methyl or ethyl ester beta to a ketone, typically using a salt like lithium chloride in a polar aprotic solvent (e.g., DMSO) with a small amount of water. The mechanism involves nucleophilic attack of the chloride on the methyl group, followed by decarboxylation of the resulting carboxylate.
Application: Generates N-protected-3-phenyl-4-piperidone, a versatile intermediate in its own right, which can be used in syntheses of various alkaloids and pharmaceutical building blocks.[7]
N-Deprotection and Late-Stage Functionalization
Causality: The final stage in many alkaloid syntheses involves tailoring the substituent on the piperidine nitrogen. The carbamate protecting group is typically removed under acidic conditions (e.g., TFA for N-Boc) or via hydrogenolysis (for N-Cbz). The resulting secondary amine is a potent nucleophile, readily undergoing N-alkylation with alkyl halides or reductive amination with aldehydes to install the specific N-substituent of the target alkaloid.[4] This late-stage functionalization strategy is highly efficient for creating a library of analogs for structure-activity relationship (SAR) studies.
Application: Final steps in the total synthesis of numerous alkaloids where the N-substituent is often a methyl, phenethyl, or more complex alkyl group.[4][8]
Experimental Protocols
Note: All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reagents should be of high purity and solvents should be anhydrous where specified.
Protocol 1: Diastereoselective Reduction of C4-Ketone to trans-4-Hydroxypiperidine Derivative
-
Objective: To achieve a substrate-controlled reduction of the ketone to favor the trans-alcohol.
-
Rationale: L-Selectride® (Lithium tri-sec-butylborohydride) is a sterically demanding reducing agent, ensuring attack from the less-hindered face, opposite the C3-phenyl group.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Methyl 4-oxo-3-phenylpiperidine-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 3 M aqueous NaOH (4.0 eq), followed by the careful addition of 30% H₂O₂ (4.0 eq), keeping the temperature below -60 °C.
-
Warm-up & Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Work-up: Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trans-alcohol.
Protocol 2: Reductive Amination with Benzylamine
-
Objective: To synthesize the corresponding 4-(benzylamino)piperidine derivative.
-
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, effective for the in situ reduction of iminium ions formed from the ketone and primary amine. It is tolerant of many functional groups and does not reduce the ester.
-
Setup: To a round-bottom flask, add Methyl 4-oxo-3-phenylpiperidine-1-carboxylate (1.0 eq) and dissolve in 1,2-dichloroethane (DCE) (0.2 M).
-
Amine Addition: Add benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq). Stir for 30 minutes at room temperature to facilitate iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may gently effervesce.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to afford the target 4-(benzylamino)piperidine derivative.
Protocol 3: Krapcho Decarboxylation
-
Objective: To remove the C3-methoxycarbonyl group.
-
Rationale: This method is highly specific for β-keto esters and proceeds under relatively mild, neutral conditions.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine Methyl 4-oxo-3-phenylpiperidine-1-carboxylate (1.0 eq), lithium chloride (LiCl) (3.0 eq), and deionized water (2.0 eq).
-
Solvent: Add dimethyl sulfoxide (DMSO) to create a solution of approx. 0.5 M.
-
Heating: Heat the reaction mixture to 140-150 °C using an oil bath.
-
Reaction: Maintain heating for 4-8 hours. Monitor the reaction by TLC or LC-MS. The evolution of CO₂ may be observed.
-
Cooling & Dilution: Cool the reaction to room temperature and dilute with a large volume of water.
-
Extraction: Extract the product into ethyl acetate or diethyl ether (3x).
-
Work-up: Combine the organic layers and wash thoroughly with water (to remove DMSO) and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The crude N-protected-3-phenyl-4-piperidone can be purified by flash chromatography if necessary.
Data Summary
The following table summarizes typical conditions and expected outcomes for the key transformations discussed. Yields and diastereomeric ratios are representative and may vary based on the specific N-protecting group and reaction scale.
| Transformation | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) | Typical Yield (%) | Diastereomeric Ratio (trans:cis) |
| C4-Ketone Reduction | L-Selectride® | THF | -78 | 3-4 | 85-95% | >95:5 |
| Reductive Amination | R-NH₂, Na(OAc)₃BH | DCE | 25 (RT) | 12-24 | 70-85% | >90:10 |
| Decarboxylation | LiCl, H₂O | DMSO | 140-150 | 4-8 | 80-90% | N/A |
| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | DCM | 0 to 25 | 1-2 | >95% (crude) | N/A |
Conclusion
Methyl 4-oxo-3-phenylpiperidine-1-carboxylate stands as a premier building block for the stereocontrolled synthesis of piperidine alkaloids. Its densely packed functionalities offer multiple, distinct handles for molecular elaboration. By strategically manipulating the C4-ketone, the β-keto ester system, and the nitrogen protecting group, chemists can access a wide array of complex and biologically relevant scaffolds. The protocols and insights provided herein serve as a robust foundation for leveraging this synthon to its full potential, accelerating the discovery and development of novel therapeutics.
References
-
MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Available at: [Link]
-
Scribd. (n.d.). Advances in Piperidone Synthesis Techniques. Available at: [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. Available at: [Link]
-
ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
-
SciSpace. (n.d.). Piperidones: from alkaloids to pseudopeptides. Available at: [Link]
-
ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Available at: [Link]
-
ACS Publications. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Available at: [Link]
-
ACS Publications. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Available at: [Link]
- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. scispace.com [scispace.com]
- 4. Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate | 66670-11-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
Chromatographic Separation Techniques for Methyl 4-oxo-3-phenylpiperidine-1-carboxylate: A Comprehensive Protocol
Introduction & Structural Dynamics
Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is a highly versatile chiral building block utilized in the synthesis of complex pharmaceutical agents, including substituted piperidine alkaloids and CNS-active therapeutics. The molecule presents a unique set of chromatographic challenges derived directly from its structural topology: a piperidine core, a moderately polar methyl carbamate protecting group, a ketone at the C4 position, and a phenyl ring at the C3 stereocenter.
The most critical feature dictating its handling is the C3 stereocenter. Because the C3 proton is both benzylic and situated α to a ketone, it exhibits enhanced acidity. While structurally similar analogs, such as tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, exhibit a relatively low rate of racemization under mild, aqueous enzymatic conditions—a phenomenon that famously prevents Dynamic Kinetic Asymmetric Resolution (DKAR)[1][2]—the harsh microenvironments of certain chromatographic systems can rapidly accelerate deprotonation. Exposure to basic mobile phases or elevated column temperatures induces keto-enol tautomerization, leading to on-column racemization. This manifests chromatographically as peak tailing or a characteristic "plateau" between enantiomeric peaks.
Consequently, analytical and preparative chromatographic methods must be rationally designed to maintain stereochemical integrity while exploiting the molecule's UV-active moieties (the carbamate and phenyl ring) for detection.
Base-catalyzed racemization mechanism via keto-enol tautomerization at the C3 stereocenter.
Methodological Rationale (E-E-A-T)
To ensure robust, reproducible data, the selection of stationary and mobile phases must be grounded in the molecule's physicochemical properties.
-
Achiral Purity (RP-HPLC): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is ideal for assessing chemical purity (e.g., detecting hydrolysis products or residual starting materials). A C18 column with an embedded polar group (e.g., Waters XBridge Shield RP18) prevents the hydrophobic collapse of the stationary phase while providing excellent peak shape for the piperidine carbamate. Acidic modifiers (0.1% Formic Acid) are mandatory to suppress enolization and maintain the compound in its stable keto form.
-
Chiral Resolution (SFC): Supercritical Fluid Chromatography (SFC) is the gold standard for separating the enantiomers of chiral piperidine derivatives[3][4]. SFC utilizes supercritical CO₂, which offers high diffusivity and low viscosity, enabling rapid separations. This speed minimizes the analyte's residence time on the column, drastically reducing the probability of on-column racemization. Polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), provide the necessary π−π interactions (via the C3 phenyl ring) and hydrogen bonding (via the methyl carbamate) for chiral recognition. Basic modifiers (like diethylamine) must be strictly avoided.
Table 1: Physicochemical Properties & Chromatographic Implications
| Structural Feature | Chromatographic Challenge | Methodological Solution |
| C3 Stereocenter ( α -ketone) | Prone to base-catalyzed keto-enol tautomerization and racemization. | Use neutral or slightly acidic mobile phases; maintain column temperature ≤ 35°C. |
| Methyl Carbamate Group | Moderate polarity; potential for rotameric peak broadening. | Utilize rapid SFC kinetics; detect at 210–215 nm for optimal sensitivity. |
| C3 Phenyl Ring | Hydrophobic retention; secondary UV chromophore. | Exploit π−π interactions on aromatic CSPs; orthogonal detection at 254 nm. |
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific system suitability criteria, the methods inherently verify their own resolving power and the chemical stability of the analyte before any sample data is accepted.
Protocol A: Achiral RP-HPLC for Chemical Purity Analysis
Objective: Quantify chemical impurities while preventing degradation of the β -aryl ketone motif.
Materials & Instrumentation:
-
System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.
-
Column: Waters XBridge Shield RP18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (FA).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a diluent of 50:50 Water:Acetonitrile (no additives) to a concentration of 1.0 mg/mL. Causality: Avoiding basic diluents prevents sample degradation in the autosampler vial.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: Linear ramp to 90% B
-
12.0 - 15.0 min: Hold at 90% B
-
15.0 - 15.1 min: Return to 10% B
-
15.1 - 20.0 min: Re-equilibration at 10% B
-
-
Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; Injection volume of 5 µL.
-
Detection: Extract chromatograms at 215 nm (primary) and 254 nm (secondary).
-
Self-Validation (System Suitability): Inject a Resolution Standard spiked with 1% of the des-phenyl impurity. The system is validated only if the critical pair resolution ( Rs ) is ≥ 2.5 and the tailing factor for the main peak is ≤ 1.2.
Protocol B: Chiral SFC for Enantiomeric Resolution
Objective: Achieve baseline separation of the (3R) and (3S) enantiomers without inducing on-column interconversion.
Materials & Instrumentation:
-
System: Analytical SFC system with a backpressure regulator (BPR) and PDA detector.
-
Column: Daicel Chiralpak IC, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂ / Methanol (Neutral).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the racemic standard and analytical samples in 100% HPLC-grade Methanol to a concentration of 2.0 mg/mL.
-
Isocratic Elution: Set the co-solvent pump to deliver 20% Methanol isocratically.
-
Parameters: Flow rate at 3.0 mL/min; BPR set to 120 bar; Column temperature strictly controlled at 35°C. Causality: Higher pressures maintain fluid density for sharp peaks, while capping the temperature at 35°C prevents thermal racemization of the labile C3 proton.
-
Detection: UV absorbance at 215 nm.
-
Self-Validation (System Suitability): Inject the Racemic Standard. The method validates itself by confirming two criteria: (1) Baseline resolution ( Rs > 2.0) between the (3R) and (3S) peaks, and (2) A return to baseline between the peaks (valley-to-peak ratio < 0.05). If a raised baseline (plateau) is observed, it indicates on-column racemization, prompting an immediate halt, system flush, and verification of co-solvent neutrality.
Step-by-step workflow for developing a robust chiral SFC method for enantiomeric resolution.
Quantitative Data Summaries
Table 2: Optimized Chiral SFC Method Parameters
| Parameter | Optimized Value | Causal Justification |
| Stationary Phase | Chiralpak IC (Cellulose-based) | Strong dipole/H-bond interactions with the methyl carbamate. |
| Co-solvent | 20% Methanol (Neutral) | Provides sufficient elution strength without base-catalyzed degradation. |
| Flow Rate | 3.0 mL/min | Rapid kinetics minimize residence time, preventing racemization. |
| Backpressure (BPR) | 120 bar | Ensures supercritical state and high mobile phase density. |
| Temperature | 35°C | Balances mass transfer efficiency with thermal stability of the analyte. |
Table 3: System Suitability & Acceptance Criteria (Chiral SFC)
| Metric | Acceptance Criterion | Corrective Action if Failed |
| Resolution ( Rs ) | ≥ 2.0 | Decrease co-solvent %; check column performance. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Flush column with 0.1% FA in MeOH to remove basic contaminants. |
| Valley-to-Peak Ratio | ≤ 0.05 (No plateau) | Lower column temperature; verify absence of basic impurities in sample. |
| Retention Time %RSD | ≤ 1.0% (n=5) | Check BPR stability and CO₂ pump seals. |
References
-
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances (via PMC).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-3-(4-Fluorobenzyl)piperidine | 275815-80-0 | Benchchem [benchchem.com]
- 4. 1-[(2R)-piperidin-2-yl]propan-2-one | 2858-66-4 | Benchchem [benchchem.com]
Application Note: Enantioselective Biocatalytic Synthesis of Chiral 3-Phenyl-4-hydroxypiperidines via Reduction of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
Executive Summary
Chiral 3-substituted-4-hydroxypiperidines are highly valuable structural motifs in pharmaceutical development, serving as critical building blocks for advanced active pharmaceutical ingredients (APIs) such as the PAD4 inhibitor GSK 484, the ROMK inhibitor ROMK-IN-2, and various anti-obesity agents [1]. However, the precise construction of dual chiral centers on the piperidine ring remains a significant synthetic challenge.
This application note details a highly efficient, self-validating biocatalytic protocol for the enantioselective reduction of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate . By leveraging engineered Carbonyl Reductases (CRs)—specifically HeCR and DbCR—this method circumvents the harsh conditions and poor stereoselectivity (often 0% ee) associated with traditional chemical hydrides like L-selectride [1]. The protocol guarantees >99% enantiomeric excess (ee) and >99% conversion under mild, aqueous conditions.
Mechanistic Rationale & Experimental Design
Substrate Dynamics: The Methyl Carbamate (Moc) Advantage
While recent landmark studies have extensively validated the tert-butyl (Boc) protected variant of this substrate[1], utilizing the methyl carbamate (Moc) derivative—Methyl 4-oxo-3-phenylpiperidine-1-carboxylate—offers distinct process advantages. The Moc group provides a smaller steric footprint compared to the bulky Boc group.
-
Causality: The reduced steric bulk enhances the binding kinetics (lowering the Km ) within the restricted active sites of short-chain dehydrogenases/reductases (SDRs). Meanwhile, the methyl ester maintains the necessary electron-withdrawing effect on the piperidine nitrogen, preventing unwanted side reactions (e.g., spontaneous cyclization or amine oxidation) during the biocatalytic cycle.
Enzyme Selection and Stereodivergence
The reduction of the C4-ketone in the presence of a C3-chiral center requires an enzyme capable of strict facial discrimination.
-
HeCR (Carbonyl Reductase from C. testosteroni): Exhibits a distinct stereopreference, selectively delivering the hydride to yield specific cis or trans isomers depending on the substrate enantiomer.
-
DbCR: A structurally similar yet stereoselectively distinct reductase that provides access to the complementary diastereomers [1].
C3-Racemization and Dynamic Kinetic Resolution (DKR)
The C3-proton of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is highly labile due to the adjacent ketone and phenyl ring.
-
Causality: Under mild conditions (pH 7.0, 30°C), the rate of keto-enol tautomerization (racemization) is relatively low [1]. This allows for the kinetic resolution of the racemic starting material. If all four stereoisomers are desired, the reaction can be tuned. Conversely, by slightly elevating the pH or adding a mild base, the racemization rate can be artificially accelerated to enable a true Dynamic Kinetic Resolution (DKR), driving 100% of the substrate to a single stereoisomer.
Stereochemical divergence and C3-racemization dynamics in the enzymatic reduction.
Cofactor Regeneration System
To make the process economically viable, stoichiometric quantities of the expensive NAD(P)H cofactor must be avoided. This protocol utilizes a Glucose Dehydrogenase (GDH) coupled system.
-
Causality: GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, simultaneously reducing NAD(P)+ back to NAD(P)H. This continuous recycling maintains a high thermodynamic driving force for the reduction of the piperidine substrate while minimizing raw material costs.
Biocatalytic reduction workflow coupled with a GDH-mediated cofactor regeneration cycle.
Validated Experimental Protocol
Step 1: Preparation of the Biocatalytic Matrix
-
Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer. Adjust strictly to pH 7.0.
-
Causality: Exceeding pH 7.5 will trigger rapid base-catalyzed enolization of the substrate, collapsing the diastereomeric ratio (dr) by forcing unwanted racemization at C3.
-
-
Cofactor Solution: Dissolve NAD+ (or NADP+, depending on the specific CR variant's preference) to a final concentration of 1.0 mM, and D-Glucose to 150 mM (1.5 equivalents relative to the substrate).
-
Enzyme Loading: Add lyophilized Carbonyl Reductase (HeCR or DbCR) at 5 mg/mL and Glucose Dehydrogenase (GDH) at 2 mg/mL to the buffer. Stir gently at 25°C for 10 minutes to ensure complete hydration.
Step 2: Substrate Feed & Reaction Initiation
-
Substrate Solubilization: Dissolve Methyl 4-oxo-3-phenylpiperidine-1-carboxylate (100 mM final reaction concentration) in DMSO.
-
Causality: The substrate is highly lipophilic. Introducing it via a 5% v/v DMSO co-solvent system prevents substrate precipitation and increases bioavailability to the enzyme's active site without inducing protein denaturation.
-
-
Initiation: Add the DMSO-substrate solution dropwise to the biocatalytic matrix under constant orbital shaking (200 rpm).
-
Incubation: Maintain the reaction at 30°C for 24 hours.
-
Causality: 30°C is the optimal thermodynamic window for HeCR/DbCR stability; higher temperatures accelerate background chemical racemization and degrade the enzyme.
-
Step 3: In-Process Monitoring (Self-Validating Checkpoint)
Every robust protocol must be self-validating to prevent downstream failure.
-
At t=12 hours and t=24 hours, extract a 100 µL aliquot.
-
Quench the aliquot with 200 µL of ethyl acetate (EtOAc), vortex for 1 minute, and centrifuge at 10,000 x g.
-
Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 210 nm).
-
Validation Logic:
-
If conversion is >95% and ee is >99%, the cofactor cycle is active and the reaction is complete. Proceed to Step 4.
-
If conversion is stalled at <50%, this indicates cofactor depletion or severe substrate inhibition. Corrective Action: Spike the reaction with an additional 1 mg/mL GDH and 50 mM D-Glucose.
-
Step 4: Downstream Processing (DSP)
-
Quenching: Add 1 volume of saturated NaCl (brine) to the reaction mixture to crash out the proteins.
-
Extraction: Extract the aqueous phase three times with equal volumes of EtOAc.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude product can be purified via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure chiral Methyl 3-phenyl-4-hydroxypiperidine-1-carboxylate.
Quantitative Data Summary
The following table summarizes the expected performance metrics when applying this protocol to 4-oxo-3-phenylpiperidine-1-carboxylate derivatives, based on validated biocatalytic parameters [1].
| Biocatalyst | Substrate Concentration | Co-solvent | Conversion (%) | Enantiomeric Excess (ee %) | Primary Stereochemical Outcome |
| HeCR | 100 mM | 5% DMSO | > 99.0% | > 99.0% | (3R, 4S) / (3R, 4R) dependent on feed |
| DbCR | 100 mM | 5% DMSO | > 99.0% | > 99.0% | (3S, 4R) / (3S, 4S) dependent on feed |
| L-Selectride (Chemical Control) | 100 mM | THF (-78°C) | 98.0% | 0.0% | Racemic cis-mixture |
References
-
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Source: RSC Advances (Royal Society of Chemistry), 2025. URL:[Link]
Application Note: Chemoselective Deprotection and Decarboxylation of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
Document Version: March 2026 Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary & Structural Clarification
Derivatives of 4-oxo-3-phenylpiperidine are highly valued building blocks in medicinal chemistry, frequently utilized in the synthesis of neuroactive compounds, including somatostatin receptor 4 (SSTR4) agonists [1][1].
Nomenclature Clarification: While the term "decarboxylation" in piperidine chemistry often evokes the thermal Krapcho decarboxylation of β -keto esters, the substrate —a 1-carboxylate—is an N -methyl carbamate. Therefore, the "decarboxylation" described in this protocol refers to the extrusion of CO2 from a transient carbamic acid intermediate following the targeted cleavage of the methoxycarbonyl protecting group, ultimately yielding the free secondary amine.
Methyl carbamates are notoriously difficult to deprotect compared to their Boc (tert-butyl) or Cbz (benzyl) counterparts due to the lack of a facile elimination pathway [2][2]. Furthermore, the specific presence of an enolizable C4-ketone flanked by a C3-phenyl group makes this substrate highly sensitive to epimerization and aldol condensation under standard harsh deprotection conditions (e.g., strong aqueous bases or boiling acids). This guide details a mild, chemoselective approach using Trimethylsilyl iodide (TMSI) to achieve high-yielding deprotection while preserving the stereochemical and structural integrity of the core.
Mechanistic Causality & Reagent Selection
To bypass the harsh conditions typically required for methyl carbamate cleavage, we exploit hard-soft acid-base (HSAB) principles. Trimethylsilyl iodide (TMSI) is a highly specific and effective reagent for this transformation [3][3].
Causality of the Mechanism:
-
Silylation: The "hard" silicon atom of TMSI selectively coordinates with the "hard" carbonyl oxygen of the carbamate.
-
Nucleophilic Attack: The "soft" iodide anion attacks the sterically unhindered, "soft" methyl group via an SN2 mechanism, releasing volatile methyl iodide ( MeI ) and forming a silyl carbamate intermediate.
-
Solvolysis & Decarboxylation: Upon quenching with methanol, the silyl group is cleaved to form a carbamic acid, which rapidly and spontaneously decarboxylates ( −CO2 ) to yield the free amine.
Mechanistic pathway of TMSI-mediated methyl carbamate cleavage and decarboxylation.
Comparative Reagent Efficacy
The table below summarizes the quantitative and qualitative data driving the selection of TMSI over traditional reagents for this specific sensitive substrate.
| Reagent System | Reaction Conditions | Expected Yield (%) | Chemoselectivity | Epimerization Risk at C3 |
| TMSI (neat) | DCM, 0 °C to RT, 12 h | 85 - 95 | Excellent | Low |
| TMSCl / NaI | MeCN, RT to 60 °C, 24 h | 70 - 80 | Good | Low to Moderate |
| HBr / AcOH | 33% HBr, 90 °C, 4 h | < 30 | Poor (Ketone degradation) | High |
| KOH / MeOH | Aqueous, Reflux, 24 h | < 20 | Poor (Aldol side-reactions) | Very High |
Experimental Protocols
Protocol A: TMSI-Mediated Cleavage (Gold Standard)
Self-Validating System: The progress of this reaction can be physically and analytically validated. Upon the addition of TMSI, the solution will slightly darken. During the methanol quench, the vigorous evolution of CO2 gas serves as a physical validation of the decarboxylation step.
Materials Required:
-
Methyl 4-oxo-3-phenylpiperidine-1-carboxylate (1.0 eq)
-
Trimethylsilyl iodide (TMSI) (2.5 eq). Critical Note: Reagent must be colorless to light yellow. Dark brown TMSI contains free iodine and will cause α -iodination of the ketone. Distill over copper powder if necessary.
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask. Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M) under a strict Argon atmosphere.
-
Reagent Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add TMSI (2.5 mmol) dropwise via a gas-tight syringe. Causality: The initial silylation is exothermic; cooling prevents thermal degradation of the enolizable ketone.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3, UV and KMnO4 active).
-
Quenching: Cool the mixture back to 0 °C. Slowly add anhydrous Methanol (5.0 mL). Causality: Methanol solvolyzes the silyl carbamate. You will observe gas evolution ( CO2 ), confirming successful decarboxylation. Stir for 30 minutes.
-
Concentration: Concentrate the mixture in vacuo to remove DCM, excess MeOH, and volatile methyl iodide.
-
Acid-Base Extraction (Crucial for Stereocontrol): Dissolve the crude hydroiodide salt in cold 0.5 M HCl (15 mL) and wash with Diethyl Ether (2 x 10 mL) to remove non-polar impurities.
-
Free-Basing: Cool the aqueous layer to 0 °C and carefully adjust the pH to 8.5–9.0 using cold saturated NaHCO3 . Causality: Using a mild, cold base prevents the base-catalyzed epimerization of the C3-phenyl group.
-
Isolation: Immediately extract the aqueous layer with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to afford the pure 4-oxo-3-phenylpiperidine.
Step-by-step experimental workflow for the deprotection and isolation of the free amine.
Protocol B: In Situ TMSI Generation (Cost-Effective Alternative)
If pure TMSI is unavailable or cost-prohibitive for scale-up, it can be generated in situ.
-
Suspend Sodium Iodide (NaI, 3.0 eq) in anhydrous Acetonitrile (MeCN) under Argon.
-
Add Trimethylsilyl chloride (TMSCl, 3.0 eq) dropwise at room temperature. Stir for 15 minutes to generate TMSI (indicated by the precipitation of NaCl).
-
Add the methyl carbamate substrate (1.0 eq) dissolved in MeCN.
-
Heat to 60 °C for 24 hours. Note: The elevated temperature slightly increases the risk of C3 epimerization, hence Protocol A is preferred for strict stereocontrol.
-
Quench with Methanol and follow the extraction procedure detailed in Protocol A.
References
-
Stereocontrolled Ring-Opening of a Hindered Sulfamidate with Nitrogen-Containing Aromatic Heterocycles: Synthesis of Chiral Quaternary Imidazole Derivatives. The Journal of Organic Chemistry. 3
-
Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation. Organic Process Research & Development. 2
-
WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates. Google Patents. 1
Sources
Technical Support Center: Refining HPLC Methods for Crude Methyl 4-oxo-3-phenylpiperidine-1-carboxylate Purification
Welcome to the Technical Support Center. This resource is engineered for drug development professionals and analytical scientists tasked with isolating high-purity piperidine intermediates. Methyl 4-oxo-3-phenylpiperidine-1-carboxylate presents unique chromatographic challenges due to its structural propensity for tautomerization and its lipophilic nature. This guide bridges the gap between theoretical physical chemistry and practical preparative chromatography.
Section 1: Analytical Troubleshooting & Method Development (FAQs)
Q1: Why does my main product peak appear as a split peak, a broad shoulder, or a "camel saddle" even when NMR confirms the sample is highly pure?
A1: This is a classic manifestation of on-column keto-enol tautomerization[1]. Methyl 4-oxo-3-phenylpiperidine-1-carboxylate contains a highly acidic proton at the C-3 position, flanked by the electron-withdrawing 4-oxo (ketone) group and the 3-phenyl ring.
-
The Causality: In solution, the molecule exists in an equilibrium between the polar keto form and the highly conjugated, planar enol form. Reversed-phase stationary phases interact differently with these two states. If the kinetic rate of interconversion between the tautomers is similar to the timescale of the chromatographic separation, the molecule continuously changes states as it travels down the column. The detector captures this as a broad, smeared baseline disturbance or a split peak[2].
-
The Solution: You must force "chromatographic coalescence" by accelerating the interconversion rate so the column observes a single, averaged molecular state. Elevate the column compartment temperature (45–55 °C) to increase the kinetic rate of exchange, and utilize an acidic mobile phase modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to catalyze rapid proton transfer[3].
Diagram 1: Keto-enol tautomerization pathway and kinetic coalescence in HPLC.
Q2: How can I resolve closely eluting regioisomers (e.g., 3-oxo-4-phenylpiperidine derivatives) from my target compound?
A2: Standard C18 columns often fail to resolve these isomers because they rely almost entirely on hydrophobic partitioning, and the overall hydrophobicity of regioisomers is nearly identical.
-
The Causality: To separate molecules with identical mass and similar lipophilicity, you must exploit spatial and stereoelectronic differences.
-
The Solution: Switch to a stationary phase with orthogonal shape selectivity, such as a Phenyl-Hexyl or Biphenyl column. These phases leverage π−π stacking interactions with the 3-phenyl ring of the analyte. Because the spatial orientation of the phenyl ring differs between regioisomers, the strength of the π−π interaction will vary, amplifying minor structural differences into baseline chromatographic resolution[4].
Section 2: Preparative Scale-Up Guidelines (FAQs)
Q3: How do I mathematically scale my optimized analytical method to a preparative column without losing resolution?
A3: Successful preparative scaling requires maintaining a constant linear velocity—the speed at which the mobile phase travels through the column bed[5].
-
The Causality: If linear velocity changes during scale-up, the mass transfer kinetics between the mobile and stationary phases are disrupted, leading to severe band broadening and loss of purity.
-
The Solution: Scale the volumetric flow rate and injection volume proportionally to the ratio of the cross-sectional areas (radii squared) of the preparative and analytical columns, assuming column length and particle size remain constant[6].
Table 1: HPLC Scale-Up Parameters (Standardized for 150 mm length, 5 µm particle size)
| Column ID (mm) | Geometric Scale-Up Factor | Optimal Flow Rate (mL/min) | Typical Injection Vol. (µL) | Primary Application |
| 4.6 (Analytical) | 1.0x | 1.0 | 10 - 50 | Method Dev / Screening |
| 10.0 (Semi-Prep) | 4.7x | 4.7 | 50 - 250 | Milligram Isolation |
| 21.2 (Preparative) | 21.2x | 21.2 | 200 - 1000 | Gram-Scale Purification |
| 30.0 (Preparative) | 42.5x | 42.5 | 500 - 2000 | Large-Scale Bulk |
Q4: My crude sample precipitates at the head of the preparative column, causing high backpressure and distorted peak shapes. How do I fix this?
A4: This is known as the "strong solvent effect" combined with localized sample crash-out[4].
-
The Causality: Crude methyl 4-oxo-3-phenylpiperidine-1-carboxylate is highly lipophilic. Researchers often dissolve it in pure DMSO or Acetonitrile to maximize concentration. When a large volume of this strong solvent hits a highly aqueous starting mobile phase at the column head, the analyte rapidly precipitates. Furthermore, the strong solvent plug disrupts the local gradient, causing early-eluting peaks to smear.
-
The Solution: Dilute the sample in a solvent mixture that closely matches the starting mobile phase composition. If solubility is too poor to achieve the required mass load, employ a solid-loading technique: pre-adsorb the crude mixture onto a small amount of stationary phase, dry it, and pack it into a guard column positioned before the main preparative column[5].
Section 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure trustworthy and reproducible results in your laboratory.
Protocol A: Tautomer-Coalescing Analytical Screening
Objective: Achieve a single, sharp Gaussian peak for methyl 4-oxo-3-phenylpiperidine-1-carboxylate.
-
Mobile Phase Preparation:
-
Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).
-
Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).
-
-
System Setup: Install a Biphenyl or Phenyl-Hexyl column (4.6 x 150 mm, 5 µm). Set the column oven compartment to 50 °C .
-
Gradient Execution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Self-Validation Step: Inject a highly pure standard of the target compound at 25 °C (ambient) and then at 50 °C. Overlay the chromatograms. A successful method will show a transition from a broad/split peak at 25 °C to a single, symmetrical peak (tailing factor < 1.5) at 50 °C. Do not proceed to preparative scale-up until coalescence is confirmed.
Protocol B: Linear Scale-Up to Preparative HPLC
Objective: Transfer the optimized analytical method to a 21.2 mm preparative column for bulk purification.
-
Analytical Loading Study: On the 4.6 mm column, perform sequential injections of increasing concentration (e.g., 1 mg, 2 mg, 5 mg) until the resolution between the target peak and the closest eluting impurity drops below Rs=1.5 . Note this maximum analytical mass load.
-
Calculate Prep Parameters: Multiply the optimal analytical flow rate (1.0 mL/min) and the maximum analytical mass load by the scale-up factor of 21.2x (See Table 1).
-
System Plumbing: Install the 21.2 x 150 mm (5 µm) preparative column of the exact same stationary phase chemistry[5]. Set the preparative pump flow rate to 21.2 mL/min.
-
Fraction Collection: Execute the gradient and collect fractions based on UV threshold triggering (typically monitored at 210 nm and 254 nm).
-
Self-Validation Step: Perform a "mock" injection (small volume) on the preparative system. Overlay the normalized preparative chromatogram with the analytical chromatogram. The retention times of the target peak must match within ±2% . If they do not, check for system dwell volume discrepancies.
Diagram 2: Logical workflow for scaling analytical HPLC methods to preparative purification.
References
-
Shimadzu. Scaling Up - Shimadzu. Retrieved from [Link]
-
Agilent Technologies. Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from [Link]
-
MZ-Analysentechnik. General tips for preparative HPLC Technical Note. Retrieved from [Link]
-
Chromatography Forum. keto-enol tautomerism. Retrieved from[Link]
-
Reddit (r/Chempros). HPLC peak shape trouble shooting. Retrieved from [Link]
-
Chromatography Forum. Keto-enol tautomerism. Retrieved from[Link]
Sources
A Comparative Guide to the Validation of LC-MS Methods for Methyl 4-oxo-3-phenylpiperidine-1-carboxylate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel chemical entities is a cornerstone of successful drug development. Methyl 4-oxo-3-phenylpiperidine-1-carboxylate, a heterocyclic compound featuring a piperidine core, represents a class of molecules with significant potential in medicinal chemistry. As such, the development and validation of a robust and reliable analytical method for its quantification are not merely procedural steps but are fundamental to the integrity of preclinical and clinical research. This guide provides an in-depth comparison of key validation parameters for a liquid chromatography-mass spectrometry (LC-MS) method, offering insights into experimental design and data interpretation, grounded in authoritative regulatory guidelines.
The Foundation of a Reliable Method: Bioanalytical Method Validation
Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for the intended analytical application.[1] The US Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide comprehensive guidelines that are considered the global standard for bioanalytical method validation.[2][3] Adherence to these guidelines ensures data quality and consistency, which are critical for regulatory submissions.[1][3]
The validation process demonstrates that the method is fit for its purpose by assessing a range of parameters.[3] For chromatographic methods like LC-MS, these typically include specificity, selectivity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[3]
Key Validation Parameters: A Comparative Overview
The choice of LC-MS conditions can significantly impact the performance of the analytical method. Below, we compare two hypothetical LC-MS methods to illustrate how different parameters can influence the validation outcome for the quantification of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate.
-
Method A: Utilizes a standard C18 column with a relatively fast gradient elution.
-
Method B: Employs a phenyl-hexyl column, which may offer alternative selectivity for an analyte containing phenyl rings, with an optimized, slower gradient.
Specificity and Selectivity
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] In LC-MS/MS, specificity is largely achieved by monitoring a specific precursor-to-product ion transition. Selectivity, a related concept, is the ability to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample.[4]
Trustworthiness: To validate specificity, one must analyze blank samples of the appropriate biological matrix (e.g., plasma, urine) from multiple sources to investigate for interferences at the retention time of the analyte and the internal standard (IS).[3] Any detected responses should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and less than 5% of the IS response.[3]
Experimental Protocol: Specificity Assessment
-
Source Blank Matrix: Obtain at least six different lots of the biological matrix (e.g., human plasma).
-
Sample Preparation: Process these blank samples using the developed extraction procedure.
-
LC-MS/MS Analysis: Analyze the processed blank samples using the LC-MS/MS method.
-
Data Evaluation: Examine the chromatograms for any peaks at the retention time of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate and its internal standard. The response of any interfering peak must meet the acceptance criteria outlined in regulatory guidelines.[3]
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.[5] The calibration curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Trustworthiness: A calibration curve should be prepared using a blank matrix spiked with the analyte at a minimum of six to eight different concentrations. The simplest regression model that adequately describes the concentration-response relationship should be used, and the coefficient of determination (r²) is generally expected to be ≥ 0.99.
Experimental Protocol: Linearity and Range Determination
-
Prepare Calibration Standards: Spike a known volume of the biological matrix with varying concentrations of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate to create a series of calibration standards. The range should encompass the expected concentrations in study samples.
-
Sample Processing: Extract the calibration standards along with a blank sample and a zero standard (matrix with internal standard).
-
Analysis: Analyze the extracted samples via LC-MS/MS.
-
Construct Calibration Curve: Plot the peak area ratio (analyte/internal standard) versus the nominal concentration. Apply a linear regression analysis. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Expertise & Experience: Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Trustworthiness: Accuracy and precision are assessed by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates. For accuracy, the mean value should be within ±15% of the nominal value. For precision, the coefficient of variation (%CV) should not exceed 15%.[1]
Experimental Protocol: Accuracy and Precision Assessment
-
Prepare QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Intra-day Analysis: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day Analysis: Repeat the analysis on at least two different days.
-
Calculate Accuracy and Precision: Determine the mean concentration, accuracy (% bias), and precision (%CV) for each QC level.
Comparative Performance of LC-MS Methods
| Validation Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Rationale for Performance Difference |
| Linearity (r²) | 0.995 | 0.999 | The phenyl-hexyl column in Method B may provide better peak shape and reduced matrix effects for the phenyl-containing analyte, leading to a more consistent response. |
| LLOQ (ng/mL) | 0.5 | 0.1 | Improved selectivity and reduced baseline noise with the phenyl-hexyl column can enhance sensitivity, allowing for a lower limit of quantification.[6] |
| Accuracy (% Bias) | -8.5% to +10.2% | -5.1% to +4.8% | Better separation from endogenous interferences in Method B can lead to more accurate quantification. |
| Precision (%CV) | < 12% | < 8% | The optimized, slower gradient in Method B can lead to more reproducible peak integration and thus better precision. |
| Matrix Effect (%CV) | 14.5% | 6.2% | The alternative stationary phase chemistry in the phenyl-hexyl column can provide better separation from co-eluting matrix components that cause ion suppression or enhancement. |
The Critical Role of the Internal Standard
Expertise & Experience: An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and QCs to correct for variability during sample preparation and analysis.[7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms), as it has nearly identical chemical and physical properties.[7][8] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated not to have any matrix effects and to co-elute close to the analyte without causing interference.[8]
Trustworthiness: The response of the internal standard should be consistent across all samples in an analytical run. Significant variability in the IS response can indicate problems with sample extraction, matrix effects, or instrument performance.
Experimental Workflows
A robust and reproducible sample preparation procedure is critical for accurate and precise results. Protein precipitation is a common and straightforward method for cleaning up plasma samples before LC-MS analysis.[6]
Sample Preparation: Protein Precipitation
Caption: A typical LC-MS/MS workflow for quantitative analysis.
Conclusion
The validation of an LC-MS method for the quantification of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate is a multifaceted process that requires a deep understanding of analytical chemistry and regulatory expectations. As demonstrated, the choice of chromatographic conditions can have a profound impact on method performance. A well-chosen column and optimized gradient, as illustrated by "Method B," can lead to superior sensitivity, accuracy, and precision by improving selectivity and minimizing matrix effects. The use of a stable isotope-labeled internal standard remains the gold standard for mitigating variability. By rigorously following the principles outlined in FDA and ICH guidelines and by making informed, scientifically-driven choices during method development, researchers can ensure the generation of high-quality, reliable, and defensible data essential for advancing new therapeutic agents through the drug development pipeline.
References
- BenchChem. High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem. Accessed March 25, 2026.
- U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA. Published May 2018.
- U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Accessed March 25, 2026.
- Essential FDA Guidelines for Bioanalytical Method Valid
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Accessed March 25, 2026.
- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots. Accessed March 25, 2026.
- U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. FDA. Published May 2018.
- LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Published December 8, 2020.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Published May 15, 2025.
- Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS?
- Technical Support Center: Quantitative Analysis of Piperidines. Benchchem. Accessed March 25, 2026.
- Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. Published September 27, 2024.
- bioanalytical method validation and study sample analysis m10. ICH. Published May 24, 2022.
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem. Accessed March 25, 2026.
- Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC. Accessed March 25, 2026.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Published March 31, 2022.
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- 1. resolvemass.ca [resolvemass.ca]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. hhs.gov [hhs.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
A Comparative Guide to Protecting Group Efficiency for 4-oxo-3-phenylpiperidine Derivatives
For researchers and professionals in drug development and organic synthesis, the 4-oxo-3-phenylpiperidine scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] The secondary amine within the piperidine ring is a key handle for functionalization, but its inherent nucleophilicity and basicity often necessitate protection to ensure selectivity and prevent unwanted side reactions in multi-step syntheses. The presence of a ketone at the C4 position introduces specific chemical sensitivities that must be considered when selecting a nitrogen protecting group.
This guide provides an in-depth, objective comparison of the most commonly employed N-protecting groups for 4-oxo-3-phenylpiperidine derivatives: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn). We will delve into the practical aspects of their installation and cleavage, supported by experimental data and protocols, to empower chemists to make informed decisions for their synthetic strategies.
The tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most ubiquitous amine protecting group in modern organic synthesis, prized for its ease of installation and its clean, acid-mediated removal.[2] Its steric bulk effectively shields the nitrogen lone pair, rendering it non-nucleophilic and non-basic under a wide range of non-acidic conditions.
Boc Protection: Mechanism and Protocol
The protection reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. A mild base is typically required to deprotonate the resulting ammonium intermediate, driving the reaction to completion.
Caption: Workflow for N-Boc protection of 4-oxo-3-phenylpiperidine.
Experimental Protocol: N-Boc Protection
-
Dissolve 4-oxo-3-phenylpiperidine (1.0 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).
-
Add a base, such as triethylamine (TEA, 1.5 equiv.) or saturated aqueous sodium bicarbonate (NaHCO₃).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) portion-wise at room temperature.
-
Stir the mixture at room temperature for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using an organic base, wash the reaction mixture with water and brine. If using an aqueous base, separate the layers and extract the aqueous phase with the organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Boc Deprotection: Mechanism and Protocol
Cleavage of the Boc group is achieved under anhydrous acidic conditions.[2] The mechanism involves protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide, regenerating the free amine as its corresponding acid salt.
Caption: Workflow for N-Boc deprotection.
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of an appropriate solvent, such as DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of strong acid, typically 20-50% trifluoroacetic acid (TFA) in DCM or a 4 M solution of HCl in 1,4-dioxane (5-10 equiv.).[3]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product is the amine salt (e.g., hydrochloride or trifluoroacetate), which can often be used directly or neutralized with a base during an aqueous workup to yield the free amine.
The Benzyloxycarbonyl (Cbz or Z) Group: The Hydrogenolysis-Labile Classic
The Cbz group is a foundational protecting group in peptide and amine synthesis. Its key advantage is its stability to a wide range of conditions, including mild acids and bases, coupled with its facile removal by catalytic hydrogenolysis.[4]
Cbz Protection: Mechanism and Protocol
Similar to Boc protection, the Cbz group is introduced using benzyl chloroformate (Cbz-Cl). The reaction requires a base to neutralize the HCl generated in situ.
Sources
Elucidating the Fragmentation Pathways of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate: A Comparative Mass Spectrometry Guide
For researchers, scientists, and drug development professionals, the unambiguous structural characterization of novel chemical entities is a cornerstone of the discovery pipeline. Phenylpiperidine scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Methyl 4-oxo-3-phenylpiperidine-1-carboxylate serves as a key intermediate in the synthesis of such molecules. Its mass spectrometric behavior is critical for reaction monitoring, purity assessment, and metabolite identification.
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate under both Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the causality behind the observed cleavages, driven by the molecule's distinct functional groups: the N-methylcarbamate, the cyclic ketone, the phenyl substituent, and the piperidine ring. To provide a practical benchmark, we compare its fragmentation behavior with that of a structurally related compound, N-tert-Butoxycarbonyl-4-piperidone, highlighting how subtle changes in the N-substituent dramatically alter the fragmentation landscape.
Predicted Fragmentation Analysis: Electron Ionization (EI-MS)
Electron Ionization (EI) at a standard 70 eV imparts significant energy, leading to extensive and structurally informative fragmentation.[3] The fragmentation of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate (Molecular Weight: 233.27 g/mol ) is a competitive process directed by the molecule's multiple functional groups. The primary sites for ionization are the lone pair electrons on the nitrogen and oxygen atoms.
Principal EI Fragmentation Pathways
The fragmentation cascade is initiated from the molecular ion (M⁺•, m/z 233) and is dominated by cleavages adjacent to the carbonyl groups and the piperidine nitrogen.
-
Pathway A: N-Carbamate Cleavage: The most characteristic fragmentation for N-acyl derivatives involves the cleavage of the bonds adjacent to the nitrogen. The primary cleavage is the loss of the carbomethoxy radical (•COOCH₃), a stable radical, leading to the formation of a resonance-stabilized iminium ion.
-
Loss of Methoxy Radical (•OCH₃): A cleavage yielding an ion at m/z 202 .
-
Loss of Carbomethoxy Radical (•COOCH₃): A highly favorable cleavage resulting in a prominent ion at m/z 174 . This ion represents the stable 3-phenyl-4-oxopiperidinium cation and is often a key diagnostic peak.
-
-
Pathway B: Ketone-Driven Ring Cleavage (Alpha-Cleavage): Alpha-cleavage adjacent to the ketone carbonyl is a canonical fragmentation pathway for cyclic ketones.[4][5] This leads to the opening of the piperidine ring, forming a distonic ion, which can then undergo further fragmentation.
-
Loss of Carbon Monoxide (CO): Following ring opening, the loss of CO (28 Da) can occur, leading to complex rearrangements.[6]
-
Formation of Phenylvinylketone Ion: Cleavage of the C2-C3 and C5-C6 bonds could lead to a fragment at m/z 131 .
-
-
Pathway C: Phenyl Group-Related Fragmentation: The phenyl group at the C3 position directs fragmentation.
-
Formation of Benzoyl Cation (m/z 105): Rearrangement and cleavage can lead to the formation of the stable benzoyl cation [C₆H₅CO]⁺.
-
Formation of Tropylium Cation (m/z 91): While more common from benzyl groups, rearrangement can sometimes produce the tropylium ion [C₇H₇]⁺.[7]
-
Visualization of Key EI Fragmentation Pathway
Caption: Dominant EI fragmentation via N-carbamate cleavage.
Predicted Fragmentation Analysis: ESI-MS/MS
Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ (m/z 234) as the precursor ion in positive ion mode.[3] Subsequent fragmentation via collision-induced dissociation (CID) in MS/MS experiments reveals pathways driven by the proton's location, often on the basic piperidine nitrogen.
Principal ESI-MS/MS Fragmentation Pathways
-
Pathway D: Neutral Loss from the N-Carbamate Group: The protonated carbamate can undergo neutral losses.
-
Loss of Methanol (CH₃OH): A common loss from methyl esters, resulting in an ion at m/z 202 ([M+H - 32]⁺).
-
Loss of Methyl Isocyanate (CH₃NCO): In N-methyl carbamates, the neutral loss of methyl isocyanate (57 Da) is a characteristic fragmentation.[8] For this molecule, this would lead to a fragment at m/z 177 ([M+H - 57]⁺).
-
-
Pathway E: Piperidine Ring Opening and Fission: Protonation of the nitrogen can induce ring-opening, followed by cleavage of the acyclic chain. This can lead to a variety of smaller fragment ions, often retaining the phenyl group.
Visualization of Key ESI-MS/MS Fragmentation
Caption: Characteristic neutral loss pathways in ESI-MS/MS.
Comparative Analysis: Methyl Carbamate vs. Boc-Protected Analogue
To contextualize the fragmentation of the title compound, we compare it with N-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone) . This compound shares the 4-oxopiperidine core but features a tert-butoxycarbonyl (Boc) protecting group instead of the N-methylcarbamate and lacks the 3-phenyl substituent. The fragmentation of Boc-protected amines is exceptionally predictable and serves as an excellent contrast.[9]
Under both EI and ESI conditions, the fragmentation of N-Boc-4-piperidone is dominated by the facile cleavage of the Boc group.[9][10]
-
Loss of Isobutylene (C₄H₈): A characteristic rearrangement leads to the loss of a neutral isobutylene molecule (56 Da).
-
Loss of the tert-Butyl Cation: Formation of a stable tert-butyl cation at m/z 57 .
-
Subsequent Loss of CO₂: Following the loss of isobutylene, the resulting carbamic acid intermediate readily loses carbon dioxide (44 Da).
This starkly contrasts with our title compound, where fragmentation is directed by the weaker C-O and N-C(O) bonds of the methyl carbamate, leading to losses of •OCH₃ or •COOCH₃ radicals.
Comparative Data Summary
| Parameter | Methyl 4-oxo-3-phenylpiperidine-1-carboxylate | N-tert-Butoxycarbonyl-4-piperidone [9][10] |
| Molecular Formula | C₁₃H₁₅NO₃ | C₁₀H₁₇NO₃ |
| Molecular Weight | 233.27 g/mol | 199.25 g/mol |
| Key Diagnostic Loss (EI) | Loss of •COOCH₃ radical (59 Da) | Loss of tert-butyl radical (57 Da) or isobutylene (56 Da) |
| Resulting Key Ion (EI) | m/z 174 | m/z 57 or m/z 143 |
| Key Diagnostic Loss (ESI) | Loss of CH₃NCO (57 Da) or CH₃OH (32 Da) | Loss of C₄H₈ (56 Da) |
| Resulting Key Ion (ESI) | m/z 177 or m/z 202 | m/z 144 ([M+H-56]⁺) |
Experimental Protocols
To ensure reproducible and high-quality data, the following protocols are recommended. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the analyte's volatility and thermal stability. Given the potential for thermal degradation of the carbamate, LC-MS is often preferred, but a well-designed GC-MS method can also be effective.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for identifying the compound in complex mixtures if it is sufficiently volatile and thermally stable. It provides library-searchable spectra due to standardized 70 eV ionization.[11]
1. Sample Preparation:
- Accurately weigh 1 mg of the sample and dissolve in 1 mL of ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of 1-10 µg/mL.
2. Instrumentation & Parameters:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C. The temperature is a compromise to ensure volatilization without significant degradation.
- Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Oven Program: Start at 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min. This rapid ramp minimizes time at high temperatures.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Mass Range: Scan from m/z 40 to 450.
3. Data Analysis:
- Identify the peak corresponding to the analyte.
- Examine the mass spectrum for the molecular ion (m/z 233) and key fragment ions (e.g., m/z 174, 105).
- Compare the obtained spectrum against a reference or use fragmentation patterns to confirm the structure.
Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This is the preferred method for this class of compounds, as it avoids high temperatures and provides high sensitivity and specificity.[3][8]
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 100 ng/mL using the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Formic acid is crucial for promoting protonation in positive ion mode.
2. Instrumentation & Parameters:
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions. Flow rate: 0.4 mL/min.
- Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer with an ESI source.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Key Parameters:
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 450°C
- MS/MS Method:
- MS1 Scan: Perform a full scan (e.g., m/z 100-300) to identify the precursor ion [M+H]⁺ at m/z 234.
- Product Ion Scan: Select m/z 234 as the precursor ion and perform a product ion scan. Optimize collision energy (e.g., ramp from 10-40 eV) to generate a rich fragmentation spectrum, monitoring for expected fragments like m/z 202 and 177.
3. Data Analysis:
Confirm the presence of the [M+H]⁺ precursor ion at the correct retention time.
Analyze the product ion spectrum to confirm the structure based on the characteristic neutral losses and fragment ions.
Caption: Workflow for LC-ESI-MS/MS structural confirmation.
References
- Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Cyclic Ketones. Benchchem.
- GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Whitman College.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- The Mass Spectra of Cyclic Ketones. Semantic Scholar.
- Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid. Benchchem.
- The identification of synthetic drug laboratories based on the detection of precursors.
- N-tert-Butoxycarbonyl-4-piperidone - NIST WebBook. National Institute of Standards and Technology.
- Mass Spectrometry of Carbamate Compounds - Technical Support. Benchchem.
- Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.
- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.
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- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GCMS Section 6.11.2 [people.whitman.edu]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Methyl 4-oxo-3-phenylpiperidine-1-carboxylate analytical reference standard validation
Analytical Reference Standard Validation: Methyl 4-oxo-3-phenylpiperidine-1-carboxylate vs. Conventional Precursors
Executive Summary
Chiral 3-substituted-4-hydroxypiperidines are high-value building blocks in the synthesis of potent pharmaceuticals, including enzyme inhibitors for tumor treatment (e.g., GSK 484) and hypertension (e.g., ROMK-IN-2)[1]. The precise construction of these stereoisomers typically relies on the biocatalytic or chemical reduction of 4-oxo-3-phenylpiperidine derivatives[1]. While the tert-butyl carbamate (Boc) protected variant is frequently used as a synthetic intermediate, its lability under acidic analytical conditions poses significant challenges for rigorous quality control and pharmacokinetic profiling.
Enter Methyl 4-oxo-3-phenylpiperidine-1-carboxylate . As an analytical reference standard, the methyl carbamate offers superior chemical stability, making it the ideal marker for monitoring reaction kinetics, impurity profiling, and stereochemical integrity. This guide objectively compares the performance of a fully validated, ISO 17034-compliant Methyl 4-oxo-3-phenylpiperidine-1-carboxylate Certified Reference Material (CRM) against conventional in-house and Boc-protected alternatives.
Section 1: Causality in Analytical Choices (Expertise & Experience)
As analytical scientists, we must design validation frameworks that anticipate the physicochemical liabilities of the analyte. Transitioning from a Boc-protected intermediate to a Methyl carbamate for analytical reference is driven by two mechanistic imperatives:
-
Acidic Stability in LC-MS/MS: Most LC-MS/MS mobile phases utilize acidic modifiers (e.g., 0.1% Formic Acid) to promote electrospray ionization (ESI). The Boc group is notoriously acid-labile, leading to severe in-source fragmentation (loss of the tert-butyl group, -56 Da, or the entire carboxylate, -100 Da). This fragmentation skews quantitative MS data and reduces the signal-to-noise (S/N) ratio of the precursor ion. The methyl carbamate remains structurally intact under these conditions, ensuring the precursor ion accurately reflects the true analyte concentration.
-
Stereochemical Integrity at C3: 4-oxo-3-phenylpiperidines possess a highly acidic proton at the C3 position (alpha to both the ketone and the phenyl ring). This structural feature makes the molecule highly susceptible to keto-enol tautomerization and subsequent racemization[1]. Validating a reference standard requires proving that the measured enantiomeric excess (ee%) remains stable over the product's shelf life. Uncertified in-house standards often fail to account for trace acidic/basic impurities that catalyze this racemization.
To overcome these challenges, we employ a self-validating orthogonal system . By combining Quantitative NMR (qNMR)—a primary ratio method that provides absolute mass fraction purity without requiring a homologous reference[2][3]—with LC-MS/MS mass balance, we ensure that no NMR-invisible inorganic impurities or overlapping chromatographic signals compromise the certification.
Section 2: Orthogonal Self-Validating Workflow
The following logical relationship diagram illustrates the ISO 17034 certification workflow, demonstrating how orthogonal techniques cross-verify each other to establish metrological traceability[4].
Caption: Orthogonal self-validating workflow for CRM certification using qNMR and LC-MS/MS mass balance.
Section 3: Experimental Protocols (Self-Validating System)
Protocol 1: Metrologically Traceable qNMR Purity Determination
Rationale: qNMR peak areas are directly proportional to the number of resonating nuclei, allowing direct traceability to an SI-traceable primary standard[2].
-
Sample Preparation: Using a metrologically calibrated ultramicrobalance, accurately weigh ~10 mg of the Methyl 4-oxo-3-phenylpiperidine-1-carboxylate analyte and ~5 mg of a NIST-traceable Internal Standard Reference Material (ISRM), such as 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4)[5].
-
Solvation: Co-dissolve the mixture in 0.6 mL of high-purity Deuterated Chloroform (CDCl3) containing 0.03% v/v TMS. Transfer the homogenized solution to a precision 5 mm NMR tube.
-
Instrument Parameters: Acquire 1H-NMR spectra on a 600 MHz spectrometer. Use a 90° excitation pulse and a relaxation delay (D1) of at least 5 × T1 (typically >30 seconds) to ensure complete longitudinal relaxation of all protons. Accumulate 64 scans to achieve a high signal-to-noise ratio (S/N > 250).
-
Quantification: Integrate the isolated methyl carbamate singlet (approx. δ 3.7 ppm, 3H) against the defined ISRM proton signal. Calculate the mass fraction purity using the standard qNMR equation, factoring in the molecular weights, sample masses, and proton equivalents of both the analyte and the ISRM[4].
Protocol 2: LC-MS/MS and Chiral SFC Impurity Profiling
Rationale: To confirm the absence of co-eluting stereoisomers and structurally related impurities that might overlap in the NMR spectrum, ensuring the mass balance aligns with the qNMR absolute purity.
-
System Setup: Utilize a UPLC-MS/MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Chromatographic Separation (Achiral): Use a sub-2 µm C18 column (50 × 2.1 mm, 1.7 µm). Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.
-
Chiral Integrity (ee%): Utilize Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column and a CO2/Methanol co-solvent system to resolve the (R) and (S) enantiomers at C3.
-
Validation & Mass Balance: Monitor the [M+H]+ precursor ion at m/z 234.1. Calculate mass balance by subtracting the sum of all chromatographic impurities, water content (via Karl Fischer titration), and inorganic ash (via Residue on Ignition) from 100%. The system validates itself when the Mass Balance Purity is within ±0.5% of the qNMR Absolute Purity.
Section 4: Performance Comparison & Experimental Data
The following table summarizes the experimental validation data, objectively comparing the ISO-certified Methyl carbamate standard against uncertified in-house batches and the conventional Boc-protected synthetic intermediate.
| Analytical Parameter | CRM Methyl 4-oxo-3-phenylpiperidine-1-carboxylate | In-House Methyl Carbamate (Uncertified) | Boc-Protected Analog (tert-butyl) |
| Metrological Traceability | ISO 17034 Certified (qNMR + Mass Balance) | Uncertified (Relative Area % only) | Uncertified (Synthetic Intermediate) |
| Absolute Purity (qNMR) | 99.8% ± 0.2% | ~97.5% (Overestimates purity) | 98.0% (Relative Area %) |
| LC-MS Stability (0.1% FA) | Intact[M+H]+ (m/z 234.1) | Intact [M+H]+ (m/z 234.1) | Severe In-Source Fragmentation (-56 Da) |
| ESI Ionization Efficiency | High (Stable response factor) | High | Variable (Depends on source temperature) |
| C3 Stereochemical Stability | >99.5% ee (Stable at 25°C for 12 months) | Variable (90-95% ee due to trace acid/base) | >99.0% ee (Requires -20°C storage) |
| Primary Use Case | Quantitative LC-MS/MS, Pharmacokinetics, QA/QC | Preliminary Screening, Qualitative ID | Chemical Synthesis, Biocatalysis |
Conclusion
For rigorous analytical applications, the structural liabilities of Boc-protected piperidones and the unreliability of uncertified in-house standards introduce unacceptable risks into drug development workflows. The Methyl 4-oxo-3-phenylpiperidine-1-carboxylate Certified Reference Material resolves these issues by providing exceptional acid stability for LC-MS/MS and verified stereochemical integrity. By employing a self-validating orthogonal framework rooted in qNMR and mass balance, laboratories can ensure metrological traceability and absolute confidence in their quantitative data.
References
-
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction Source: RSC Advances (RSC Publishing) URL:[Link][1]
-
Quantitative NMR Spectroscopy and its use for the development of certified reference materials (CRM) Source: ETH Zurich / Sigma-Aldrich URL:[Link][2]
-
Development of Certified Reference Material Solutions for qNMR and Instrument Performance Qualification Source: ResearchGate URL:[Link][4]
-
Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation Source: ResearchGate / Journal of AOAC International URL:[Link][5]
Sources
Cross-validation of NMR spectra for synthesized Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
An In-Depth Guide to the Cross-Validation of NMR Spectra for the Structural Confirmation of Synthesized Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
This guide provides a comprehensive framework for the structural verification of synthesized Methyl 4-oxo-3-phenylpiperidine-1-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond simple data acquisition, we detail a rigorous cross-validation methodology designed to ensure the highest degree of confidence in the compound's identity and purity. This document is intended for researchers, chemists, and drug development professionals who rely on precise and verifiable analytical data.
Introduction: The Imperative for Rigorous Structural Elucidation
In organic synthesis, obtaining a final product is only the first step; unambiguous confirmation of its molecular structure is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation, providing a detailed fingerprint of a molecule's atomic framework.[3][4] However, a single spectrum, interpreted in isolation, can be misleading. A robust analytical workflow, therefore, must incorporate a system of cross-validation, where data from multiple, complementary NMR experiments are used to corroborate one another.
This guide focuses on Methyl 4-oxo-3-phenylpiperidine-1-carboxylate, a substituted piperidine. The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are common in pharmaceutical agents.[5] Precise characterization is crucial, as subtle changes in stereochemistry or substitution can dramatically alter biological activity.[5] Herein, we present a self-validating protocol that integrates one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR techniques to build an unassailable case for the structure of the target compound.
The Analyte: Methyl 4-oxo-3-phenylpiperidine-1-carboxylate
Understanding the target molecule's structure is the prerequisite for interpreting its spectra. The key structural features that will be interrogated by NMR are highlighted below.
Caption: Structure of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate with key atoms numbered for NMR assignment.
Experimental and Methodological Framework
A reliable outcome is predicated on meticulous experimental execution. The following protocols outline the best practices for sample preparation, data acquisition, and processing.[6][7]
NMR Sample Preparation Protocol
The quality of the sample directly impacts the quality of the resulting spectrum. This protocol ensures a properly prepared sample, free from contaminants that could interfere with analysis.
-
Material Weighing: Accurately weigh 5-10 mg of the synthesized Methyl 4-oxo-3-phenylpiperidine-1-carboxylate.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the sample in a clean vial.
-
Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The lock system of the NMR spectrometer uses the deuterium signal to stabilize the magnetic field.
-
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, use a vortex mixer. A clear, particulate-free solution is required.
-
Transfer to NMR Tube: Using a clean glass pipette or syringe, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Internal Standard (Optional but Recommended): For quantitative NMR (qNMR), a known amount of an internal standard can be added. For routine structural confirmation, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient for referencing.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Protocol
Acquisition parameters must be optimized to ensure high-quality data with good resolution and signal-to-noise ratio.[6] The following are standard parameters for a 400 or 500 MHz spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Modern spectrometers often have automated routines ('topshim') for this process.[7]
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment (e.g., Bruker's 'zg30').
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds. This delay allows for the relaxation of protons back to their equilibrium state between pulses, ensuring accurate integration.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., Bruker's 'zgpg30').
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).
-
Number of Scans (NS): 1024 to 4096 scans. The ¹³C nucleus is much less sensitive than ¹H, requiring significantly more scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds.
-
-
2D COSY (¹H-¹H Correlation Spectroscopy) Acquisition:
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[4]
-
Experiment: Standard COSY experiment (e.g., 'cosygpqf').
-
Parameters: Use standard instrument parameters, typically requiring 2-4 scans per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Purpose: To identify which protons are directly attached to which carbons.
-
Experiment: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3').
-
Parameters: Use standard parameters optimized for one-bond C-H coupling (~145 Hz).
-
NMR Data Processing Protocol
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.[8][9]
-
Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into frequency-domain data.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).
-
Baseline Correction: Correct any distortions in the baseline of the spectrum to ensure it is flat. This is critical for accurate integration.
-
Referencing: Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to 77.16 ppm.
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.[4]
-
Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.
Data Analysis and Cross-Validation Workflow
This is the core of the guide, where we use the acquired data to build a coherent and self-reinforcing structural argument. The process involves both internal validation (comparing our own datasets) and external validation (comparing to established knowledge).
Caption: A self-validating workflow for NMR spectral cross-validation.
Expected NMR Data and Interpretation
The following tables summarize the expected chemical shifts (δ) in ppm, multiplicities, and assignments for the target molecule. These values are estimated based on standard chemical shift tables and data from similar piperidine structures.[10][11]
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale & Cross-Validation Notes |
| H-Ar (Phenyl) | 7.20 - 7.40 | Multiplet (m) | 5H | - | Phenyl group protons. Broad multiplet expected. |
| H3 | 3.90 - 4.10 | Doublet of Doublets (dd) | 1H | J ≈ 11, 4 | Methine proton adjacent to phenyl and keto groups. COSY: Should show correlation to H2 and H5 protons. HSQC: Should correlate to the C3 carbon signal. |
| H2, H6 (axial/equatorial) | 3.00 - 4.50 | Multiplets (m) | 4H | - | Protons adjacent to the nitrogen. Complex, overlapping multiplets due to carbamate group and ring conformation. COSY: Should show correlations to H3 and H5. |
| H5 (axial/equatorial) | 2.60 - 2.90 | Multiplets (m) | 2H | - | Protons adjacent to the ketone. COSY: Should show correlations to H6 and potentially a weak correlation to H3. |
| OCH₃ (Carbamate) | 3.75 | Singlet (s) | 3H | - | Sharp singlet for the methyl ester group. No proton neighbors to couple with. HSQC: Correlates to the C8 methyl carbon. |
Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Rationale & Cross-Validation Notes |
| C4 (Ketone C=O) | 205 - 210 | Carbonyl carbon, significantly downfield. Will not appear in HSQC as it has no attached protons. |
| C7 (Carbamate C=O) | 155 - 157 | Carbamate carbonyl carbon. Also has no attached protons. |
| C-Ar (Phenyl) | 127 - 140 | Multiple signals for the aromatic carbons. |
| C3 | 58 - 62 | Methine carbon attached to the phenyl group. HSQC: Correlates with the H3 proton signal. |
| C8 (OCH₃) | 52 - 54 | Methyl carbon of the carbamate. HSQC: Correlates with the sharp OCH₃ proton singlet. |
| C2, C6 | 45 - 55 | Carbons adjacent to the nitrogen. May show distinct signals due to the molecular environment. HSQC: Correlate with the H2/H6 proton multiplet region. |
| C5 | 40 - 45 | Carbon adjacent to the ketone. HSQC: Correlates with the H5 proton multiplet region. |
Performing the Cross-Validation
-
¹H <=> COSY: Assign the proton signals based on integration and chemical shift. Use the COSY spectrum to walk along the piperidine ring backbone. For example, find the unique H3 proton signal. The cross-peaks from this signal in the COSY spectrum will definitively identify the H2 and H5 proton signals. This confirms the connectivity and validates the initial assignments.
-
¹H + ¹³C <=> HSQC: The HSQC spectrum is the most powerful tool for internal validation. Every C-H bond in the molecule should produce a cross-peak. The ¹H assignment of the OCH₃ singlet is validated by its HSQC correlation to the expected ¹³C signal around 53 ppm. The assignment of the complex H2/H6/H5 multiplets is confirmed by their correlations to distinct carbon signals in the aliphatic region. This process locks the proton and carbon assignments together, significantly increasing confidence.
-
Experimental vs. Literature/Predicted Data: Compare the experimentally obtained chemical shifts with those reported for structurally similar compounds, such as other N-substituted 4-piperidones.[10][12] Minor deviations are expected, but the overall pattern should be consistent. This external check helps to ensure the assignments are reasonable within the broader context of organic chemistry.
-
Impurity Analysis: A crucial cross-validation step is to consider what isn't there. Common impurities in such syntheses could include starting materials or byproducts from incomplete reactions.[13][14][15] For example, the absence of signals corresponding to the starting materials provides strong evidence of the product's purity.
Conclusion
The structural confirmation of a synthesized molecule is not a single measurement but a logical, evidence-based process. By employing a cross-validation workflow that integrates 1D and 2D NMR experiments, researchers can move from a plausible assignment to a confirmed structure. This self-validating system, where ¹H, ¹³C, COSY, and HSQC data must all tell the same, consistent story, ensures the scientific integrity of the result. For a key scaffold like Methyl 4-oxo-3-phenylpiperidine-1-carboxylate, this level of analytical rigor is not just best practice; it is essential for the advancement of reliable and reproducible science.
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Clore, G. M., & Garrett, D. S. (1999). Assessing the quality of solution nuclear magnetic resonance structures by complete cross-validation. PubMed. [Link]
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Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]
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Royal Society of Chemistry. (2019). Supporting Information. RSC.org. [Link]
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Cholli, A. L. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. [Link]
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Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. [Link]
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(n.d.). NMR Data Acquisition and Processing Procedure. [Link]
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Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]
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Monakhova, Y. B., et al. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]
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Sačkus, A., et al. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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Sahu, R., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. [Link]
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Spectroscopy Online. (2025). Machine Learning and NMR Unite to Authenticate Wine with Near-Perfect Accuracy. [Link]
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ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... [Link]
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Ghahremani, P., & Jazebi, K. (2021). Automated Methods for Identification and Quantification of Structural Groups from Nuclear Magnetic Resonance Spectra Using Support Vector Classification. Journal of Chemical Information and Modeling. [Link]
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(n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Chen, B., et al. (2025). NMRexp: A database of 3.3 million experimental NMR spectra. PMC. [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
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ECHA. (n.d.). methyl 4-oxo-1-phenylpiperidine-3-carboxylate — Chemical Substance Information. [Link]
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ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]
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Navigating the Safe Handling of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate: A Guide for Laboratory Professionals
Hazard Assessment: A Synthesis of Structural Analogs
The toxicological profile of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate can be inferred from data on analogous compounds. The piperidine moiety itself is a well-documented hazardous substance, being flammable, corrosive, and acutely toxic if ingested, inhaled, or absorbed through the skin.[1][2][3][4] Derivatives such as 3-phenylpiperidine hydrochloride are classified as acutely toxic and are known to cause skin and eye irritation.[5] The presence of the phenyl group and the keto-ester functionality may further modulate its reactivity and biological effects. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it to be a potential irritant, and harmful if swallowed, inhaled, or in contact with skin.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling Methyl 4-oxo-3-phenylpiperidine-1-carboxylate. The following table outlines the recommended PPE, with the understanding that a site-specific risk assessment should always be conducted.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[6][7] | Provides comprehensive protection against splashes and potential aerosols, which is critical given the irritant nature of similar compounds. |
| Hands | Chemically resistant gloves (Nitrile or Neoprene recommended).[6][8][9] | Protects against skin absorption, a known hazard for piperidine derivatives. Double gloving is recommended for enhanced protection. |
| Body | Flame-resistant lab coat.[7] | Protects against splashes and potential ignition sources, considering the flammability of the piperidine backbone. |
| Respiratory | Use in a certified chemical fume hood. | Ensures that any vapors or aerosols are effectively contained, minimizing the risk of inhalation. |
Safe Handling Protocols: A Step-by-Step Approach
Adherence to a strict handling protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
3.1. Preparation and Weighing:
-
Work Area Preparation: Always handle Methyl 4-oxo-3-phenylpiperidine-1-carboxylate within a certified chemical fume hood to control for inhalation exposure.[2][4]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, flasks, etc.) and waste containers are within the fume hood.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a tared container. Avoid creating dust. If the compound is a solid, handle it gently.
3.2. Solution Preparation and Reactions:
-
Solvent Addition: Add the solvent to the flask containing the compound slowly and carefully to avoid splashing.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a well-controlled heating mantle and a condenser to prevent vapor release.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.
3.3. Post-Reaction Work-up and Purification:
-
Quenching: If necessary, quench the reaction carefully with an appropriate reagent, being mindful of any potential exothermic reactions.
-
Extraction and Washing: Perform all liquid-liquid extractions and washes within the fume hood.
-
Solvent Removal: Use a rotary evaporator placed within the fume hood or with its vacuum pump exhaust vented into the hood to remove solvents.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety officer.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
Disposal Plan: Responsible Waste Management
All waste materials contaminated with Methyl 4-oxo-3-phenylpiperidine-1-carboxylate must be treated as hazardous waste.
-
Solid Waste:
-
Place contaminated items such as gloves, weighing paper, and absorbent materials into a clearly labeled, sealed hazardous waste container.[10]
-
-
Liquid Waste:
-
Empty Containers:
-
"Empty" containers that held the compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
The rinsed container should be defaced and disposed of according to your institution's guidelines.
-
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of Methyl 4-oxo-3-phenylpiperidine-1-carboxylate.
Caption: Safe Handling Workflow for Methyl 4-oxo-3-phenylpiperidine-1-carboxylate.
References
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Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]
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Loba Chemie. (2024, February 26). PIPERIDINE AR Safety Data Sheet. Retrieved from [Link]
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NextSDS. (n.d.). 3-phenylpiperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 3-methyl-5-phenylpiperidine — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 3-methyl-3-phenylpiperidine — Chemical Substance Information. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
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Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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ACS Publications. (2002, May 1). 3-Alkyl-3-phenylpiperidine Derivatives as Analgesics. II. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves. Retrieved from [Link]
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Cal State East Bay. (n.d.). Glove Recommendation Chart. Retrieved from [Link]
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Fox Scientific, Inc. (n.d.). CHEMICAL RESISTANT CHART. Retrieved from [Link]
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